Niobium;rhodium
Description
Significance of Niobium and Rhodium in Advanced Materials Research
Niobium is a crucial element in the development of advanced materials, primarily due to its ability to enhance the properties of alloys. researchgate.net A small addition of niobium, often as little as 0.1%, can significantly increase the strength, toughness, and weldability of steel, leading to the production of high-strength, low-alloy (HSLA) steels. sfa-oxford.comdiscoveryalert.com.au These steels are vital in demanding sectors such as automotive manufacturing, construction, and oil and gas pipelines. discoveryalert.com.ausamaterials.com Beyond steel, niobium is a key component in nickel-based superalloys used in jet engines and rocket engines, where high-temperature stability is critical. zimtu.comwikipedia.org Furthermore, niobium's superconducting properties at low temperatures are fundamental to the construction of powerful magnets for MRI scanners and particle accelerators. samaterials.comzimtu.com Its high melting point (2,468° C), corrosion resistance, and ductility also make it valuable in nuclear reactors, electronics, and biomedical implants. britannica.comdiscoveryalert.com.auzimtu.com
Rhodium, a rare and corrosion-resistant noble metal from the platinum group, is indispensable in several advanced technological fields. ontosight.aiwikipedia.org Its primary application is in automotive catalytic converters, where it excels at reducing harmful nitrogen oxide emissions. ontosight.aisfa-oxford.com Rhodium's exceptional resistance to high temperatures and chemical corrosion makes it, often alloyed with platinum, a superior material for glass manufacturing equipment, including crucibles and bushings, ensuring the production of high-purity specialty glasses. refractorymetal.org In electronics, it is used for its reliability in thin-film coatings and as a contact material. goodfellow.com The catalytic activity of rhodium is also harnessed in the chemical industry for processes like hydrogenation and hydroformylation, and it is a subject of ongoing research in materials science for the synthesis of advanced materials with unique optical and electronic properties. ontosight.ainumberanalytics.com
Overview of Intermetallic Compound Research Landscape
The Niobium-Rhodium (Nb-Rh) binary system is noted for its large number of intermetallic compounds, which has been a subject of detailed crystallographic and metallurgical investigation. aimehq.orgniobium.tech The phase diagram of the Nb-Rh system reveals several intermediate phases, including α'(Nb3Rh), σ(Nb13Rh7), γ, δ, ε(Nb2Rh3), ζ, η(Nb13Rh27), and κ(NbRh3). asminternational.org These compounds possess a variety of crystal structures, such as the Cr3Si-type for α'(Nb3Rh) and the AuCu3-type for κ(NbRh3). asminternational.orgniobium.tech
Research into Nb-Rh intermetallic compounds has been particularly active in the field of superconductivity. While early studies identified a maximum transition temperature (Tc) of around 4.04 K for the σ phase, later research discovered that metastable Nb-Rh alloys, produced by techniques like rapid cooling from a liquid state, could exhibit enhanced superconductivity with transition temperatures above 10 K. aip.org This enhancement is associated with the formation of a new metastable cubic phase. aip.org The study of intermetallic compounds like those in the Nb-Rh system is crucial for designing new materials with tailored properties for advanced technological applications, including high-temperature structural materials, electronics, and superconducting devices. researchgate.net
Data Tables
Table 1: Crystallographic Data of Phases in the Niobium-Rhodium System
| Phase | Composition (wt% Rh) | Pearson Symbol | Space Group | Prototype |
| (Nb) | 0 to 22.2 | cI2 | Im-3m | W |
| α'(Nb3Rh) | 27 | cP8 | Pm-3n | Cr3Si |
| σ(Nb13Rh7) | 30.6 to 42.0 | tP30 | P42/mnm | CrFe |
| γ | ~54.0 to 55 | tP2 | P4/mmm | AuCu |
| δ | ~56.0 to 59 | o** | ... | ... |
| ε(Nb2Rh3) | ~59 to 64 | oP4 | Pmma | AuCd |
| ζ(Nb2Rh3) | 61 to ~66 | mP18 | P2/m | ... |
| η(Nb13Rh27) | ~69 to 72 | hP24 | P-6m2 | ... |
| κ(NbRh3) | ~73 to 80.6 | cP4 | Pm-3m | AuCu3 |
| (Rh) | 84.9 to 100 | cF4 | Fm-3m | Cu |
Data sourced from ASM International. asminternational.org
Properties
CAS No. |
97064-32-9 |
|---|---|
Molecular Formula |
Nb3Rh7 |
Molecular Weight |
999.0575 g/mol |
IUPAC Name |
niobium;rhodium |
InChI |
InChI=1S/3Nb.7Rh |
InChI Key |
LEOCXSCBFQDMMO-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Nb].[Nb].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Niobium Rhodium Materials
Bulk Synthesis Techniques for Niobium-Rhodium Intermetallic Compounds
The synthesis of bulk niobium-rhodium intermetallic compounds is crucial for investigating their fundamental physical and mechanical properties. Techniques such as arc-melting and powder metallurgy are commonly employed to produce polycrystalline samples, while single crystal growth methods are utilized to obtain large, ordered crystals for detailed anisotropic property measurements.
Arc-melting is a widely used technique for the synthesis of intermetallic compounds, including those based on niobium. This method involves melting the constituent elements, in this case, high-purity niobium and rhodium, in a water-cooled copper crucible under an inert atmosphere, typically argon. An electric arc is generated to melt the materials, and the sample is often flipped and re-melted multiple times to ensure homogeneity.
Following the arc-melting process, a crucial step is annealing. This heat treatment is performed to relieve internal stresses, homogenize the composition, and promote the formation of the desired intermetallic phases. The annealing temperature and duration are critical parameters that depend on the specific phase diagram of the Nb-Rh system. For many intermetallic compounds, annealing is carried out for extended periods, sometimes for several days or weeks, at a temperature below the melting point of the target phase.
| Parameter | Typical Value/Range | Purpose |
|---|---|---|
| Starting Materials Purity | >99.9% | To minimize impurities that can affect material properties. |
| Atmosphere | High-purity Argon | To prevent oxidation of the reactive metals during melting. |
| Melting Cycles | 3-5 times | To ensure a homogeneous mixture of the constituent elements. |
| Annealing Temperature | Typically 800-1200°C (Varies with composition) | To promote the formation of stable intermetallic phases and relieve stress. |
| Annealing Duration | 24 hours to several weeks | To allow for complete phase transformation and grain growth. |
Powder metallurgy offers an alternative route for the fabrication of niobium-based alloys and intermetallic compounds. This technique involves the consolidation of metal powders, which can be advantageous for creating complex shapes and controlling the microstructure. Several methods have been evaluated for the preparation of niobium alloy powders, including gas-atomization and the hydride-dehydride process.
The general steps in a powder metallurgy route for Nb-Rh alloys would include:
Powder Production: High-purity niobium and rhodium powders of controlled particle size are required.
Mixing/Milling: The elemental powders are thoroughly mixed to ensure a homogeneous distribution. High-energy milling can be employed to promote mechanical alloying.
Compaction: The mixed powders are pressed into a desired shape, known as a green compact.
Sintering: The green compact is heated in a controlled atmosphere to a temperature below the melting point of the alloy. This process bonds the powder particles together, leading to densification and the formation of the desired intermetallic phases.
While specific research on the powder metallurgy of Nb-Rh alloys is not extensively documented, the principles applied to other niobium alloys, such as Ti-Nb and Nb-Si, provide a framework for this approach.
The growth of single crystals is essential for studying the intrinsic anisotropic properties of materials. For intermetallic compounds like those in the Niobium-Rhodium system, several techniques can be employed.
Czochralski Method: This technique involves pulling a single crystal from a melt of the stoichiometric composition. A seed crystal is brought into contact with the molten material and slowly withdrawn, allowing the crystal to grow.
Bridgman Technique: In this method, a polycrystalline material is melted in a crucible with a conical tip and then slowly cooled from the tip. The crystal growth is initiated at the tip and proceeds along the length of the crucible.
Flux Growth Method: This approach involves dissolving the constituent elements in a molten salt or metal (the flux) at a high temperature. The mixture is then slowly cooled, allowing single crystals of the desired compound to precipitate from the solution. This method is particularly useful for materials that melt incongruently or have very high melting points.
The choice of method depends on the specific phase diagram of the Nb-Rh system and the properties of the desired intermetallic compound.
Thin Film Deposition of Niobium-Rhodium Systems
Thin films of niobium and rhodium are of interest for various applications, including as protective coatings and in electronic devices. Physical vapor deposition techniques are the primary methods used for the fabrication of these films.
PVD encompasses a range of methods where a material is vaporized from a solid source in a vacuum environment and then deposited as a thin film onto a substrate.
Sputtering is a versatile PVD technique where atoms are ejected from a target material by bombardment with energetic ions.
DC Magnetron Sputtering:
In DC magnetron sputtering, a direct current voltage is applied to the target material (cathode). This creates a plasma of an inert gas, typically argon. The argon ions are accelerated towards the target, and upon impact, they dislodge atoms of the target material, which then deposit onto the substrate. This technique is well-suited for depositing conductive materials like niobium and rhodium. Studies have shown the successful deposition of niobium films with a rhodium interlayer using DC magnetron sputtering.
| Parameter | Typical Value/Range | Effect on Film Properties |
|---|---|---|
| Base Pressure | 10-6 to 10-8 Torr | Lower base pressure leads to higher film purity. |
| Argon Pressure | 1 - 10 mTorr | Affects deposition rate, film stress, and microstructure. |
| Sputtering Power | 100 - 500 W | Influences the deposition rate and energy of sputtered atoms. |
| Substrate Temperature | Room Temperature to 800°C | Higher temperatures can improve crystallinity and reduce stress. |
RF Magnetron Sputtering:
RF magnetron sputtering utilizes a radio-frequency power source instead of a DC source. This is particularly useful for sputtering insulating materials, but it can also be used for conductive targets. The alternating electric field allows for the sputtering of a wider range of materials and can provide better control over film properties in some cases. For Niobium-Rhodium systems, RF sputtering could be used to co-sputter from both a niobium and a rhodium target to create alloyed thin films or to deposit multilayer structures.
Physical Vapor Deposition (PVD) Techniques
Evaporation Methods
Evaporation is a physical vapor deposition (PVD) technique where a source material is heated in a high-vacuum environment to the point where it vaporizes. The vaporized atoms then travel in a line-of-sight path and condense onto a cooler substrate, forming a thin film. For refractory metals like niobium, which has a very high melting point (2,468°C), electron beam (e-beam) evaporation is the preferred method over thermal evaporation from a resistive boat, as it can achieve the necessary high temperatures. lesker.com
In this process, a high-energy electron beam is focused onto the source material (niobium or rhodium) held in a crucible, causing localized heating and evaporation. researchgate.net To create a niobium-rhodium alloy film, co-evaporation from two separate e-beam sources, one for each metal, would be employed. The composition of the resulting alloy film is controlled by precisely managing the evaporation rate of each source, which is monitored in real-time using tools like quartz crystal microbalances. nih.gov
Key process parameters include the substrate temperature, deposition rate, and vacuum level. The substrate temperature is a critical factor influencing the film's microstructure and quality; for niobium films, a substrate temperature of 300°C has been shown to produce high-quality films. researchgate.net Deposition rates are typically on the order of angstroms per second (Å/s). researchgate.netnih.gov A high vacuum (typically below 10⁻⁶ Torr) is essential to minimize the incorporation of impurities from residual gases into the growing film, as niobium is a strong getter for oxygen. researchgate.net
Table 1: Typical Parameters for Electron Beam Evaporation of Niobium
| Parameter | Typical Value | Reference |
|---|---|---|
| Source Material Purity | 99.95% or higher | nih.gov |
| Vapor Pressure | 10⁻⁴ Torr at 2,287°C | lesker.com |
| Deposition Rate | 0.3 - 2 Å/s | researchgate.netnih.gov |
| Substrate Temperature | Room Temperature to 400°C | researchgate.netvem-co.com |
| Base Pressure | < 10⁻⁶ Torr | researchgate.net |
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a highly sophisticated evaporation technique that offers atomic-level control over film growth. It takes place in an ultra-high vacuum (UHV) environment (typically 10⁻¹⁰ to 10⁻¹² Torr), which ensures the highest purity of the grown films. In MBE, thermal beams of atoms or molecules are generated from effusion cells and directed onto a heated, single-crystal substrate. The extremely slow deposition rates allow atoms to migrate on the substrate surface and incorporate into the crystal lattice, resulting in high-quality epitaxial (single-crystal) films. nii.ac.jp
For the growth of Nb-Rh alloys, separate electron-beam evaporators or high-temperature effusion cells would be used for the niobium and rhodium sources within the UHV chamber. cornell.edu The flux of each material is precisely controlled by the source temperature and monitored by mass spectrometers. This allows for the fabrication of complex structures, such as superlattices or layers with graded compositions, with monolayer precision.
The substrate temperature is a critical parameter that dictates the surface mobility of the adatoms and the resulting crystal structure. Studies on the MBE growth of niobium oxides have explored substrate temperatures ranging from 600°C to over 1100°C. cornell.educornell.edu The choice of substrate is also crucial for achieving epitaxy; for niobium compounds, substrates like sapphire (Al₂O₃) and magnesium fluoride (MgF₂) have been successfully used. cornell.educornell.edu
Table 2: MBE Growth Parameters for Niobium Compounds
| Parameter | Typical Value | Compound | Reference |
|---|---|---|---|
| Substrate Temperature | 660 - 770°C | NbO₂ | cornell.edu |
| Substrate Temperature | >1100°C | β-Nb₂N | cornell.edu |
| Background Gas Pressure | 3×10⁻⁸ to 2×10⁻⁷ Torr (O₂) | NbO₂ | cornell.edu |
| N₂ Flow Rate | 1.95 - 4.5 SCCM | NbNₓ | cornell.edu |
| Deposition Method | Electron-beam evaporator | Nb | cornell.edu |
Ion Beam Deposition (IBD) and Biased Target Ion Beam Deposition (BTIBD)
Ion Beam Deposition (IBD), also known as ion beam sputtering, is a PVD method where a focused beam of energetic ions (typically Ar⁺) is directed at a target material (e.g., niobium or rhodium). The ion bombardment physically dislodges, or "sputters," atoms from the target, which then deposit onto a substrate. A key advantage of IBD is the ability to independently control the energy and flux of the ion beam, allowing for fine-tuning of film properties like density and stress. optica.org
Biased Target Ion Beam Deposition (BTIBD) is an advancement of conventional IBD. In BTIBD, a low-energy, wide ion beam is used, and a negative bias voltage is applied directly to the sputtering target. aip.orgarxiv.org This configuration ensures that sputtering occurs only from the target, which avoids the "overspill" issue where high-energy ions miss the target and sputter contaminants from the chamber hardware. arxiv.org This leads to higher purity films and more efficient use of the target material. aip.org
BTIBD has been successfully employed to produce very smooth niobium films, with root-mean-square (RMS) roughness as low as 0.4 nm, which is an order of magnitude smoother than films produced by conventional sputtering. aip.orgresearchgate.net The critical deposition parameters are the target bias voltage (V_Target) and the target current (I_Target). arxiv.orgaip.org The target bias controls the energy of the sputtering ions, while the target current influences the deposition rate. arxiv.org For Nb-Rh alloy films, a composite target or co-sputtering from separate Nb and Rh targets could be utilized.
Table 3: Process Parameters for BTIBD of Niobium Thin Films
| Parameter | Value Range | Effect | Reference |
|---|---|---|---|
| Base Pressure | 5 × 10⁻⁸ Torr | Ensures film purity | arxiv.orgaip.org |
| Working Pressure | 7 × 10⁻⁴ Torr | Sustain ion beam | arxiv.orgaip.org |
| Target Bias (V_Target) | 400 - 900 V | Controls ion energy, affects surface morphology | aip.orgarxiv.orgaip.org |
| Target Current (I_Target) | 300 - 650 mA | Affects crystallinity and deposition rate | arxiv.org |
| Deposition Rate | 0.5 - 0.8 Å/s | Controlled by V_Target and I_Target | arxiv.org |
| Substrate | SiO₂/Si | No intentional heating applied | aip.orgaip.org |
Ion-Assisted Oblique Angle Deposition (IA-OAD) for Adhesion Enhancement
Oblique Angle Deposition (OAD) is a specialized PVD technique where the substrate is tilted at a large angle (typically > 70°) with respect to the incoming flux of vapor atoms. This geometry causes a "shadowing" effect, where growing features on the film surface prevent material from depositing behind them. The result is the formation of a porous film composed of isolated, tilted nanocolumns. This technique has been used to create columnar niobium films. researchgate.net
Ion-Assisted Oblique Angle Deposition (IA-OAD) combines this method with a secondary, low-energy ion beam directed at the substrate during growth. This simultaneous ion bombardment modifies the film's properties. The ions transfer energy and momentum to the depositing atoms, which can increase their surface mobility, leading to denser films and improved adhesion to the substrate. The ion beam can also be used to control the stress and microstructure of the tilted columns. For adhesion enhancement, the ion beam can be used for pre-cleaning the substrate surface before deposition or for "stitching" the initial film layers to the substrate, creating a more strongly bonded interface.
Chemical Vapor Deposition (CVD) Approaches, including High-Temperature CVD
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursor gases, which react or decompose on the substrate surface to produce the desired thin film. jacow.org For niobium, a common and effective CVD process involves the hydrogen reduction of niobium pentachloride (NbCl₅). jacow.orgresearchgate.net In this process, solid NbCl₅ is heated to sublimation, and its vapor is transported by a carrier gas (like Argon) into a reaction chamber, where it mixes with hydrogen gas. jacow.org At elevated substrate temperatures, the following reaction occurs:
2 NbCl₅ (g) + 5 H₂ (g) → 2 Nb (s) + 10 HCl (g)
The solid niobium deposits onto the substrate, while the gaseous byproduct (HCl) is pumped out. jacow.org This method can achieve very high deposition rates (over 300 µm/hr) and produces films with strong metallurgical bonds to the substrate. jacow.org To produce a Nb-Rh alloy, volatile precursors for both metals would be required, such as organometallic rhodium compounds, which would be introduced into the reactor simultaneously.
High-Temperature CVD (HTCVD) refers to processes carried out at significantly elevated temperatures, often in the range of 700°C to 1100°C or higher. researchgate.netresearchgate.net These high temperatures are often necessary to provide the activation energy for the chemical reactions and to produce crystalline films with desired properties. For example, the synthesis of different phases of niobium nitride (NbN) by HTCVD is highly dependent on the deposition temperature. researchgate.netbohrium.com High temperatures can promote the formation of high-purity films by ensuring the complete dissociation of precursors and the removal of impurities. researchgate.net
Table 4: CVD Parameters for Niobium-Based Films
| Parameter | Value | Film Type | Reference |
|---|---|---|---|
| Niobium Precursor | Niobium pentachloride (NbCl₅) | Nb, NbN | jacow.orgresearchgate.net |
| Reactant Gas | H₂, N₂, NH₃ | Nb, NbN | jacow.orgresearchgate.netacs.org |
| Carrier Gas | Argon (Ar) | Nb | jacow.orgresearchgate.net |
| Deposition Temperature | 650 - 700°C (Low-Temp CVD) | Nb | researchgate.net |
| Deposition Temperature | 700 - 1100°C (HTCVD) | NbN | researchgate.net |
| Pressure | 1 Torr to 200 Torr | Nb-containing films | google.com |
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a specialized variant of CVD that allows for the deposition of films one atomic layer at a time. The process is based on sequential, self-limiting surface reactions. jacow.org A typical ALD cycle consists of four steps:
Pulse 1: A precursor gas (e.g., a niobium-containing molecule) is introduced into the chamber and chemisorbs onto the substrate surface in a self-limiting monolayer.
Purge 1: Excess precursor gas is purged from the chamber with an inert gas.
Pulse 2: A second precursor, or co-reactant (e.g., a reducing or nitriding agent), is introduced. It reacts with the first precursor layer on the surface.
Purge 2: Excess co-reactant and gaseous byproducts are purged.
Repeating this cycle allows for the growth of a film with thickness controlled precisely by the number of cycles performed. This method produces highly conformal, uniform, and virtually pinhole-free films, even on complex, three-dimensional substrates.
The development of ALD processes for Nb-Rh would require suitable volatile precursors for both metals that exhibit the necessary self-limiting surface chemistry. For niobium compounds, precursors like NbCl₅, NbF₅, and organometallic compounds such as Tris(diethylamido)(tert-butylimido)niobium (TBTDEN) have been used. jacow.orgacs.org ALD is typically performed within a specific "ALD window" of temperatures where the desired self-limiting growth occurs. For niobium nitride using NbCl₅ and NH₃, this window is between 400°C and 450°C.
Table 5: ALD Process Details for Niobium Compounds
| Film Type | Nb Precursor | Co-reactant(s) | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Reference |
|---|---|---|---|---|---|
| NbC | NbF₅ / NbCl₅ | Trimethylaluminum (TMA) | 125 - 350 | 4.5 - 5.7 | acs.org |
| NbSi | NbF₅ | Disilane (Si₂H₆) | 150 - 300 | 4.5 | arxiv.org |
| NbNₓ | NbCl₅ | Ammonia (NH₃) | 400 - 450 | 0.35 - 0.40 | |
| NbNₓ | TBTDEN | N₂/H₂ Plasma | 300 | ~0.4 | jacow.org |
Electrochemical Deposition Methods for Nb-Rh Films
Electrochemical deposition, or electroplating, involves reducing metal ions from an electrolyte solution onto a conductive substrate by applying an electrical current. While it is a cost-effective and scalable method, the electrodeposition of niobium is challenging. Due to its highly negative reduction potential, niobium cannot be deposited from aqueous (water-based) solutions because hydrogen evolution occurs preferentially. scholaris.caosti.gov
Therefore, successful niobium electrodeposition requires non-aqueous electrolytes. Two main approaches have been investigated:
High-Temperature Molten Salts: These electrolytes are typically mixtures of alkali halides (e.g., LiF-NaF-KF) containing a dissolved niobium salt (e.g., K₂NbF₇). dtic.mil Deposition is carried out at very high temperatures, often above 725°C, to achieve dense, coherent niobium coatings. dtic.mil
Room-Temperature Ionic Liquids (RTILs): Ionic liquids are salts that are liquid at or near room temperature. They offer a wide electrochemical window and can dissolve metal salts, making them promising solvents for electrodepositing reactive metals like niobium. scholaris.cainfn.it
To create a Nb-Rh alloy film, the electrolyte would need to contain soluble precursor salts of both metals. The composition of the deposited alloy could then be controlled by adjusting the concentration of the metal ions in the electrolyte and the applied current density or potential. The grain size and morphology of the deposited film are influenced by parameters such as current density and electrolyte temperature. dtic.mil
Substrate Effects and Interlayer Engineering in Nb-Rh Systems (e.g., Rh-Nb/Mo)
The performance and stability of niobium-rhodium (Nb-Rh) thin film systems are critically dependent on the choice of substrate and the engineering of interfacial layers. The interaction between the film and the substrate, particularly under demanding conditions such as high temperatures, can dictate the material's structural integrity, adhesion, and functional properties. Interlayer engineering, specifically the introduction of a niobium layer between a substrate and a rhodium film, is a key strategy to mitigate issues arising from material incompatibilities, such as mismatched coefficients of thermal expansion (CTE).
In applications requiring high stability and reflectivity, such as mirrors for fusion reactors, rhodium films are often deposited on molybdenum (Mo) substrates. However, the direct deposition of Rh on Mo can lead to adhesion problems, especially when subjected to thermal cycling, due to the difference in their thermal expansion rates. To address this, a niobium (Nb) interlayer is utilized to bridge the CTE gap between the molybdenum substrate and the rhodium film.
Research into Rh-Nb/Mo systems has demonstrated the significant impact of the interlayer and deposition parameters on the material's properties. In one such study, thin films of rhodium were deposited on a molybdenum substrate with and without a niobium interlayer using a DC magnetron sputtering system. The study aimed to create a robust mirror capable of withstanding harsh plasma environments.
The fabrication process involved depositing a 40 nm thick Nb interlayer followed by a 140 nm thick Rh film. A key variable investigated was the power supplied during the deposition process, which was varied to understand its effect on film adhesion and reflectivity. The findings indicated that lower deposition power resulted in better adhesion of the film to the substrate.
Furthermore, the presence of the Nb interlayer was crucial for maintaining the performance of the mirror at elevated temperatures. When exposed to a high temperature of 200°C for 6 hours, the reflectivity of the mirror with the Rh-Nb/Mo structure showed a reduction of 10-15%. This highlights the role of the niobium interlayer in enhancing the thermal stability of the system. The successful implementation of this interlayer engineering approach has led to the installation and testing of Rh-Nb-Mo mirrors in fusion research facilities.
| Parameter | Value | Effect |
|---|---|---|
| Niobium Interlayer Thickness | 40 nm | Bridges the thermal expansion coefficient between Mo and Rh. |
| Rhodium Film Thickness | 140 nm | Provides high reflectivity for mirror applications. |
| Deposition Power | Varied (e.g., 40W, 100W, 200W) | Lower power deposition leads to improved film adhesion. |
| High-Temperature Exposure | 200°C for 6 hours | Results in a 10-15% reduction in reflectivity. |
Advanced Characterization of Niobium Rhodium Systems
Microstructural Analysis Techniques
Microstructural analysis focuses on the arrangement of phases and defects within the material at a microscopic level.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials with high resolution and a large depth of field. rtilab.comcityu.edu.hk In the context of Nb-Rh systems, SEM is employed to examine the morphology, size, and distribution of different phases and grains within the alloy. The technique uses a focused beam of electrons to scan the sample surface, generating various signals that provide information about the surface features. trojanworld.com For instance, in studies of nickel-base alloys, SEM has been instrumental in distinguishing between different phases like the primary gamma-prime and eutectic structures. nasa.gov
Coupled with SEM, Energy Dispersive Spectroscopy (EDS) provides elemental analysis of the sample. nanoscience.com When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDS detector analyzes these X-rays to identify the elemental composition of the scanned area. researchgate.netbmfwf.gv.at This integrated SEM-EDS approach allows for the correlation of microstructure with chemical composition. edax.com For example, it can be used to create elemental maps, showing the distribution of niobium and rhodium across the different phases observed in the SEM images. nanoscience.com This is particularly useful for identifying precipitates, segregations, and confirming the homogeneity of the alloy. rsc.org The combination of SEM and EDS is a foundational step in characterizing new Nb-Rh compositions. rtilab.com
Table 1: Applications of SEM and EDS in Niobium-Rhodium System Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| SEM | Microstructural Imaging | Surface topography, phase morphology, grain size and distribution. rtilab.comtrojanworld.com |
| EDS | Elemental Analysis | Elemental composition, elemental distribution maps, identification of contaminants. nanoscience.combmfwf.gv.at |
| SEM-EDS | Correlative Analysis | Linking microstructure with elemental composition, phase identification. edax.com |
Electron Backscatter Diffraction (EBSD) is an SEM-based technique that provides quantitative microstructural information about the crystallographic orientation of a material. ebsd.com A stationary electron beam interacts with a tilted crystalline sample, and the diffracted electrons form a pattern on a fluorescent screen. ebsd.comqatm.com This pattern, known as a Kikuchi pattern, is characteristic of the crystal structure and its orientation at the point of interaction. qatm.comresearchgate.net
By scanning the electron beam across the sample surface, EBSD can generate maps of crystal orientation, phase distribution, and grain boundaries. ebsd.comqatm.com This is crucial for understanding the texture, or preferred crystallographic orientation, of Nb-Rh alloys, which significantly influences their anisotropic properties. EBSD can also be used to characterize the nature of grain boundaries, distinguishing between low-angle and high-angle boundaries, which have different effects on mechanical and electrical properties. In multiphase Nb-Rh systems, EBSD can identify and map the distribution of different crystalline phases. ebsd.com The integration of EBSD with EDS provides a comprehensive characterization of both the crystallography and elemental composition of the microstructure. edax.com
Table 2: EBSD Analysis Capabilities for Niobium-Rhodium Systems
| Feature | Description |
|---|---|
| Orientation Mapping | Generates maps showing the crystallographic orientation of individual grains. qatm.com |
| Phase Identification | Distinguishes between different crystalline phases based on their diffraction patterns. ebsd.com |
| Grain Boundary Characterization | Measures the misorientation between adjacent grains to classify boundary types. researchgate.net |
| Texture Analysis | Quantifies the preferred crystallographic orientation of the material. |
| Strain Analysis | Provides information on local crystal lattice distortions and strain variations. |
Optical Microscopy (OM), also known as light microscopy, is a fundamental and accessible technique for initial microstructural examination. trojanworld.com It uses visible light to magnify the sample's surface, revealing features such as grain size, phase distribution, and the presence of large-scale defects. trojanworld.commdpi.com For Nb-Rh alloys, sample preparation, including polishing and etching, is critical to reveal the microstructure. mdpi.com Different etching agents can selectively attack different phases or grain boundaries, enhancing their visibility under the microscope. While OM has a lower resolution compared to electron microscopy techniques, it provides a broad overview of the microstructure and is invaluable for quality control and preliminary analysis. nasa.gov
Structural Elucidation Methodologies
Structural elucidation delves into the atomic arrangement within the crystalline phases of the material.
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of materials. bourevestnik.com When a beam of X-rays is directed at a crystalline sample, the atoms scatter the X-rays in a predictable pattern based on their arrangement. malvernpanalytical.com This diffraction pattern is a unique "fingerprint" of the crystalline phase. malvernpanalytical.com In the Nb-Rh system, XRD is used to identify the various intermetallic compounds that may form, such as those with CsCl-type structures. osti.gov
Beyond phase identification, XRD is used for the precise determination of lattice parameters—the dimensions of the unit cell. ufrgs.br By analyzing the positions of the diffraction peaks, the lattice parameters can be refined with high accuracy. ufrgs.br This information is critical for understanding the solid solubility limits and the effects of alloying on the crystal structure. For example, shifts in peak positions can indicate changes in the lattice parameter due to the substitution of atoms in the crystal lattice. researchgate.netaps.org XRD can also provide information on crystallite size, strain, and preferred orientation (texture). aps.orgresearchgate.net
Table 3: Information Derived from XRD Analysis of Niobium-Rhodium Systems
| Parameter | Description |
|---|---|
| Phase Identification | Identifies the crystalline phases present in the sample. bourevestnik.commalvernpanalytical.com |
| Lattice Parameters | Precisely measures the dimensions of the crystal unit cell. ufrgs.braps.org |
| Crystallite Size | Estimates the size of coherent crystalline domains. |
| Microstrain | Quantifies the extent of lattice distortion. |
| Phase Quantification | Determines the relative amounts of different phases in a mixture. |
| Texture | Measures the degree of preferred crystallographic orientation. aps.org |
Transmission Electron Microscopy (TEM) offers extremely high-resolution imaging, allowing for the investigation of crystallographic features at the nanoscale. trojanworld.com In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that reveals details about the internal structure. TEM can be used to image individual grains, precipitates, and defects such as dislocations and stacking faults. usm.myosti.gov
High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic structure of a material. uitm.edu.mywikipedia.org With resolutions reaching the sub-angstrom level, HRTEM can visualize individual atomic columns in a crystal lattice. uitm.edu.mywikipedia.org This capability is invaluable for studying the atomic arrangement at interfaces between different phases, characterizing the core structure of dislocations, and identifying nanoscale precipitates that are not resolvable by other techniques. usm.mythermofisher.com Electron diffraction patterns obtained in the TEM can also be used for crystallographic analysis of very small volumes. rsc.org In the study of Nb-Rh alloys, TEM and HRTEM are essential for understanding the mechanisms of strengthening and deformation at the most fundamental level. mdpi.comscielo.org.za
Convergent Beam Electron Diffraction (CBED) for Electron Charge Density Distribution
Convergent Beam Electron Diffraction (CBED) is a powerful transmission electron microscopy technique for providing detailed crystallographic information from nanoscale regions of a material. wikipedia.orgpsi.ch By using a converged cone of electrons, a diffraction pattern is produced where the Bragg-diffracted disks contain a wealth of information about the crystal's symmetry, unit cell parameters, and thickness. wikipedia.orgpsi.ch
Quantitative CBED (QCBED) analysis, in particular, is a robust method for the precise determination of structure factors. researchgate.netnih.gov The intensities of the diffraction patterns are sensitive to the minute changes in the electron charge density distribution that arise from the bonding between atoms. aps.orgaps.org By comparing experimentally obtained CBED patterns with dynamically simulated patterns, the low-order structure factors, which are directly related to the valence electron distribution, can be refined. nih.gov This allows for the mapping of the bonding charge density in crystalline materials. researchgate.net
In the context of the Niobium-Rhodium system, which features several intermetallic phases with distinct crystal structures, CBED can be employed to:
Determine Point and Space Groups: The symmetries observed within the CBED patterns allow for unambiguous determination of the crystal's point and space group, which is fundamental for characterizing phases like NbRh and the various NbRh₃ polymorphs.
Refine Lattice Parameters: High-accuracy lattice parameter determination can be achieved, which is essential for studying strain states and solid solution effects.
Analyze Charge Density and Bonding: Through QCBED, the redistribution of charge upon alloy formation can be investigated. For instance, in Nb-based alloys, the nature of the Nb-Nb and Nb-X (where X is the alloying element, in this case, Rh) bonding can be elucidated by analyzing the bonding electron density. iphy.ac.cn This information is critical for understanding the mechanical and electronic properties of Nb-Rh intermetallics.
While specific CBED studies focused solely on the electron charge density of Nb-Rh compounds are not widely reported in the literature, the principles of the technique have been well-established for other intermetallic systems, such as TiAl and Ni-based alloys, demonstrating its capability for such analyses. nih.gov
Chemical and Elemental Compositional Analysis
The chemical and elemental composition at the macro, micro, and nanoscale is a determining factor for the properties of Nb-Rh alloys. A suite of high-resolution analytical techniques is available to probe these characteristics.
Electron Energy Loss Spectroscopy (EELS), typically performed in a transmission electron microscope, analyzes the energy distribution of electrons that have passed through a thin sample. myscope.training The energy lost by the electrons corresponds to specific elemental absorption edges, allowing for elemental identification and quantification. myscope.training EELS is particularly sensitive to light elements, a feature that complements other techniques like Energy-Dispersive X-ray Spectroscopy (EDS). myscope.training
Beyond elemental composition, the fine structure of the EELS edges, known as the Energy Loss Near-Edge Structure (ELNES), provides information about the local chemical environment, including valence state and bonding characteristics. eels.info This is because the ELNES is related to the unoccupied density of states of the excited atom. eels.info
For the Niobium-Rhodium system, EELS can provide:
Elemental Mapping: Spatially resolved EELS can map the distribution of Nb and Rh within different phases or at interfaces, providing insights into phase segregation and homogeneity.
Valence State Determination: The technique can be used to determine the oxidation state of niobium, which is crucial in understanding the formation of oxides on the surface or within the bulk.
Bonding Information: The ELNES of the Nb and Rh edges can reveal details about the hybridization of electronic states upon alloying, which is fundamental to the stability and properties of intermetallic phases. For instance, in transition metal alloys, changes in the L₂,₃ edges can be correlated with the occupancy of d-states. whiterose.ac.uk
The following table summarizes the key information obtainable with EELS for Nb-Rh systems:
| Information Obtained | EELS Signal Feature | Relevance to Nb-Rh Systems |
| Elemental Composition | Core-loss edge intensity | Quantification of Nb and Rh in different phases. |
| Elemental Distribution | Spatially resolved EELS maps | Visualization of phase segregation and interface chemistry. |
| Oxidation State | Chemical shift in core-loss edges (ELNES) | Identification of niobium oxides (e.g., NbO, Nb₂O₅). |
| Chemical Bonding | Energy Loss Near-Edge Structure (ELNES) | Probing the unoccupied density of states and electronic hybridization. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.twd-nb.info XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. mdpi.com
In the study of Niobium-Rhodium alloys, XPS is invaluable for:
Surface Composition Analysis: Determining the elemental composition of the surface, which may differ from the bulk due to segregation or reaction with the environment.
Chemical State Identification: The binding energy of the core-level photoelectrons is sensitive to the chemical environment of the atom. xpslibrary.com This allows for the differentiation of metallic niobium and rhodium from their oxides or other compounds. For example, the Nb 3d peak for metallic niobium is found at a lower binding energy than for niobium oxides like Nb₂O₅. thermofisher.comresearchgate.net
Electronic Structure Insights: Analysis of the valence band spectra can provide information about the density of states near the Fermi level. Shifts in the core-level binding energies upon alloying can indicate charge transfer between the constituent elements. For instance, in Nb₃Sn, a shift in the Nb 3d peak to a higher binding energy compared to pure Nb indicates a lower electron density on the Nb atoms due to interaction with Sn. arxiv.org
The National Institute of Standards and Technology (NIST) XPS database contains data for a Rhodium-Niobium alloy with a 95-5 composition. nist.gov This provides a reference for the binding energies of Nb and Rh in an alloyed state.
A summary of XPS binding energies for Niobium in different chemical states is provided below:
| Chemical State | Nb 3d₅/₂ Binding Energy (eV) | Reference |
| Nb metal | ~202.4 | thermofisher.comxpsdatabase.net |
| NbO | ~203.8 | xpsdatabase.net |
| Nb₂O₅ | ~207.1 - 207.5 | thermofisher.comresearchgate.netxpsdatabase.net |
Note: Binding energies are typically referenced to the C 1s peak at 284.8 eV.
Atom Probe Tomography (APT) is a materials analysis technique that provides three-dimensional chemical composition and imaging at the atomic scale. researchgate.netnih.gov The method involves the field evaporation of individual atoms from the surface of a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry. nih.gov This allows for the reconstruction of a 3D map of the atoms in the specimen with sub-nanometer resolution. researchgate.netnist.gov
For Niobium-Rhodium systems, APT offers unique capabilities:
3D Visualization of Microstructure: APT can reveal the three-dimensional morphology and distribution of different phases and nanoscale precipitates that are not apparent in 2D imaging techniques. frontiersin.org
Precise Compositional Analysis: The technique can accurately quantify the composition of individual phases and features, including the partitioning of elements between them. researchgate.net This is critical for understanding the phase chemistry in the complex Nb-Rh phase diagram.
Interface and Grain Boundary Segregation: APT is exceptionally suited for studying the segregation of elements to interfaces and grain boundaries, which can have a profound impact on the mechanical and physical properties of the material. mpie.de
Analysis of Light Elements: APT can detect all elements, including light elements like oxygen and carbon, which may be present as impurities or intentional alloying additions. researchgate.net
While specific APT studies on Nb-Rh alloys are not abundant in the literature, the technique has been successfully applied to other niobium-containing systems, such as Nb-Zr alloys and Nb-based superalloys, to study irradiation effects and elemental partitioning. researchgate.netcornell.eduintermetallics-conference.de
Spectroscopic Probes for Electronic Structure and Bonding
The electronic structure, specifically the arrangement of electrons in different energy levels and their bonding characteristics, governs many of the fundamental properties of materials, including their conductivity, magnetism, and catalytic activity.
Synchrotron light sources provide high-brilliance, tunable X-ray beams that enable a variety of powerful spectroscopic and scattering techniques for materials characterization. jaea.go.jp For the Niobium-Rhodium system, synchrotron-based techniques can offer deep insights into the electronic structure and bonding.
X-ray Absorption Spectroscopy (XAS) , which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a key technique. arxiv.org
XANES: The XANES region of the spectrum is sensitive to the oxidation state and coordination chemistry of the absorbing atom. nih.gov By analyzing the Nb and Rh K- or L-edges, one can obtain information on the local electronic structure, including the symmetry of the unoccupied states. researchgate.netiucr.org
EXAFS: The EXAFS region provides information about the local atomic environment around a specific element, including bond distances, coordination numbers, and the identity of neighboring atoms. aip.orgcopernicus.org This is particularly useful for studying the structure of amorphous phases or the local distortions in crystalline materials. aip.org
Photoemission Spectroscopy (PES) using synchrotron radiation allows for high-resolution measurements of the core levels and valence bands. aps.org This provides a more detailed picture of the electronic states and chemical bonding than laboratory-based XPS systems.
The application of these techniques to Nb-Rh alloys would allow for a detailed correlation between the atomic-scale structure and the electronic properties, which is essential for a fundamental understanding and for the design of new materials with tailored functionalities. aps.org
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a material. These modes, which are sensitive to chemical bonding, crystal structure, and symmetry, serve as a unique fingerprint for identifying different phases and characterizing their structural properties. In the context of the niobium-rhodium (Nb-Rh) system, Raman spectroscopy can be employed to probe the lattice dynamics of the various intermetallic compounds and solid solutions that exist within the phase diagram.
The interaction of laser light with the material excites phonons, which are quantized modes of lattice vibration. The resulting Raman spectrum consists of peaks shifted in frequency from the incident laser line. The position, intensity, and width of these Raman peaks are characteristic of the specific vibrational modes of the material under investigation. For a crystalline material, the number and symmetry of the Raman-active modes are determined by its crystal structure and the associated point group symmetry.
While specific experimental Raman data for the Nb-Rh binary system is not extensively available in the public domain, the potential of the technique can be understood by considering the known crystal structures of the intermetallic phases. The primary Nb-Rh phases, such as α-Nb (A2, bcc), (Rh) (A1, fcc), NbRh (B2, CsCl-type), NbRh₃ (L1₂, Cu₃Au-type), and other complex structures like the σ-phase, each possess distinct sets of Raman-active vibrational modes.
For instance, a simple, perfectly ordered cubic structure like the B2 phase of NbRh would ideally not show any first-order Raman scattering due to its high symmetry. However, any deviation from this ideal structure, such as disorder, defects, or the presence of strain, can break the symmetry and lead to the appearance of Raman peaks. In contrast, the lower-symmetry σ-phase, known for its complex tetragonal structure, would be expected to exhibit a rich and detailed Raman spectrum with numerous active modes.
Theoretical calculations based on density functional theory (DFT) can predict the vibrational frequencies and Raman activities of these modes. niscpr.res.inlibretexts.org Such calculations would be invaluable for assigning experimental peaks to specific atomic motions and for understanding the nature of the interatomic forces within the Nb-Rh compounds. A hypothetical summary of expected Raman-active modes for different Nb-Rh phases, based on their crystal structures, is presented in the table below to illustrate the potential of the technique. This approach has been used to study vibrational modes in other niobium-containing systems. diva-portal.orgpsu.edu
Interactive Table: Hypothetical Raman-Active Modes in Niobium-Rhodium Phases
| Phase | Crystal System | Space Group | Predicted Raman Activity | Potential Information Gained |
| α-Nb | Cubic | Im-3m | Inactive (ideal) | Presence of defects, strain, or surface oxidation |
| (Rh) | Cubic | Fm-3m | Inactive (ideal) | Surface effects, presence of impurities |
| NbRh | Cubic | Pm-3m | Inactive (ideal) | Degree of ordering, site occupancy, defects |
| NbRh₃ | Cubic | Pm-3m | Inactive (ideal) | Ordering, phase purity |
| σ-phase | Tetragonal | P4₂/mnm | Active | Complex vibrational fingerprint, phase identification, structural changes |
This table is illustrative and based on group theory predictions for ideal crystal structures. Actual spectra can be influenced by factors like non-stoichiometry, defects, and experimental conditions.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a highly surface-sensitive technique used to investigate the electronic structure of materials, specifically the valence band region. iaea.orgnsps.org.ng By irradiating a sample with ultraviolet photons (typically He I at 21.2 eV or He II at 40.8 eV), photoelectrons are emitted from the valence and shallow core levels. osti.gov The kinetic energy of these emitted electrons is analyzed to determine their binding energy, providing direct insight into the density of states (DOS) of the occupied electronic levels near the Fermi level (EF). aimehq.orgiaea.org
For niobium-rhodium alloys, UPS is an ideal tool for elucidating the nature of the chemical bonding and the hybridization between the Nb 4d and Rh 4d electronic states, which govern many of the physical and chemical properties of these materials. iaea.org The valence band of transition metal alloys is primarily composed of the d-electrons of the constituent elements. In the Nb-Rh system, the interaction between the partially filled 4d orbitals of niobium (group 5) and the nearly filled 4d orbitals of rhodium (group 9) is expected to lead to significant changes in the electronic structure compared to the pure metals.
Studies on other transition metal alloys have shown that the formation of an alloy typically results in a splitting and shifting of the d-bands of the constituent metals. iaea.org In the case of Nb-Rh, one would anticipate the following features in a UPS spectrum:
Hybridization of d-bands: The Nb 4d and Rh 4d states will overlap and hybridize, forming bonding and anti-bonding states that are distributed over a range of energies. This hybridization is a key factor in the thermodynamic stability of the intermetallic compounds.
Shifting of d-band Centers: The center of the Rh 4d band, being from a later transition metal, is expected to be located at a higher binding energy below the Fermi level compared to the pure metal. Conversely, the Nb 4d band would be located closer to the Fermi level.
Density of States at the Fermi Level (N(EF)): The value of N(EF) is crucial for understanding properties like magnetic susceptibility, electronic specific heat, and superconductivity. UPS can provide a direct measure of the occupied DOS near EF. For instance, studies on RhNbSn alloys show that the d orbitals of Rh and Nb contribute significantly to the valence band around the Fermi level. nsps.org.ng
Interactive Table: Expected Contributions to the Valence Band in Niobium-Rhodium Systems
| Element | Atomic Orbital | Expected Location in Valence Band | Primary Contribution to Properties |
| Niobium (Nb) | 4d | Closer to the Fermi level (lower binding energy) | Bonding, superconductivity, mechanical properties |
| Niobium (Nb) | 5s | Broad, low-intensity feature across the valence band | Minor contribution to bonding |
| Rhodium (Rh) | 4d | Further from the Fermi level (higher binding energy) | Stability of compounds, catalytic activity, bonding |
| Rhodium (Rh) | 5s | Broad, low-intensity feature across the valence band | Minor contribution to bonding |
Thermal Analysis Techniques for Phase Transformations and Stability
The Nb-Rh phase diagram reveals a complex system with several intermetallic compounds, eutectic reactions, and peritectic transformations, making thermal analysis critical for its characterization. aimehq.org Niobium and its alloys are well-known for their high-temperature applications, and understanding their phase stability is crucial for their use in demanding environments. researchgate.netdomadia.netheegermaterials.com
Key features of the Nb-Rh system that can be elucidated by thermal analysis include:
Liquidus and Solidus Temperatures: Determining the melting behavior of the alloys across the entire composition range. The phase diagram shows a eutectic reaction on the rhodium-rich side and a series of peritectic reactions for the formation of the intermediate phases.
Eutectic and Peritectic Reactions: The Nb-Rh diagram indicates a eutectic point at approximately 1740°C. Thermal analysis can precisely determine this temperature and composition by detecting the sharp endothermic peak corresponding to the eutectic melting. Similarly, the peritectic formation temperatures of phases like σ (Nb-Rh) and α₂(Nb-Rh) can be identified.
Solid-State Phase Transformations: The stability ranges of the intermetallic compounds are defined by solid-state transformations. For example, the decomposition of certain phases upon heating or cooling can be detected as exothermic or endothermic events.
Phase Stability: Long-term annealing studies combined with thermal analysis can establish the thermodynamic stability of the different phases. Some phases formed during rapid solidification might be metastable and transform into more stable structures upon heating. This is particularly relevant for high-entropy alloys containing Nb and Rh, where phase stability is a key concern. researchgate.netosti.govacs.org
Based on the established Nb-Rh constitution diagram, the following table summarizes the critical transformation temperatures. aimehq.org
Interactive Table: Phase Transformation Temperatures in the Niobium-Rhodium System
| Reaction Type | Temperature (°C) | Composition (at. % Rh) | Phases Involved |
| Peritectic | ~2150 | ~43 | L + α₁ ↔ α₂ |
| Peritectic | ~1980 | ~50 | L + α₂ ↔ σ |
| Peritectic | ~1870 | ~57 | L + σ ↔ α₃ |
| Eutectic | ~1740 | ~79 | L ↔ α₃ + (Rh) |
| Solid-State | ~1050 | ~50-60 | α₃ ↔ σ + α₄ |
Data extracted from the published Nb-Rh constitution diagram. aimehq.org Temperatures are approximate and can be precisely determined using thermal analysis techniques.
Theoretical and Computational Investigations of Niobium Rhodium Systems
First-Principles Calculations and Ab Initio Methods
First-principles, or ab initio, methods are a class of computational techniques that rely on the fundamental laws of quantum mechanics, without the need for empirical parameters derived from experiments. numberanalytics.com These methods have been successfully applied to predict the properties of various materials, including intermetallic alloys. iphy.ac.cnepj.org For Nb-Rh systems, these calculations are crucial for exploring phase stability, bonding characteristics, and responses to external stimuli like pressure and temperature. buet.ac.bdscispace.com
Density Functional Theory (DFT) is the most widely used first-principles method in solid-state physics and materials science. numberanalytics.comcore.ac.uk It is based on the principle that the ground-state properties of a many-electron system can be determined from its electron density. numberanalytics.com DFT provides a balance between computational cost and accuracy, making it an effective tool for investigating the ground-state properties of complex systems like Nb-Rh intermetallics. aip.orgiiste.org Calculations are often performed using approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) or the Local Density Approximation (LDA). scispace.comarxiv.org
Electronic structure calculations are fundamental to understanding the nature of chemical bonding and the resulting physical properties of a material. wikipedia.org The electronic band structure describes the ranges of energy that an electron is allowed to possess, while the Density of States (DOS) specifies the number of available electronic states at each energy level. wikipedia.orgmaterialsproject.orgnist.gov
Table 1: Calculated Density of States (DOS) at the Fermi Level for Niobium-Rhodium Boride
| Compound | DOS at Fermi Level (states eV⁻¹/f.u.) | Pressure (GPa) | Reference |
|---|---|---|---|
| NbRh2B2 | 2.06 | 0 | buet.ac.bd |
DFT is a powerful tool for predicting the mechanical response of materials by calculating their single-crystal elastic constants (Cij). researchgate.netmdpi.com From these constants, polycrystalline elastic moduli such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived, providing a comprehensive picture of the material's stiffness, and resistance to deformation. researchgate.netresearchgate.net
Theoretical studies on rhodium-based intermetallics have systematically investigated these properties. For instance, calculations on Rh3Nb have been used to assess its mechanical stability and brittleness. scispace.com The ratio of bulk to shear modulus (B/G) is often used as an indicator of ductility or brittleness; a high B/G ratio is associated with ductility, while a low ratio suggests brittleness. researchgate.netd-nb.info In the case of the related compound NbRh2B2, calculations show it is mechanically stable and ductile, with a Pugh ratio (B/G) of 2.32 at zero pressure, which increases with applied pressure. buet.ac.bd The positive value of the Cauchy pressure (C12 – C44) for many metallic systems indicates metallic bonding. arxiv.org
Table 2: Predicted Elastic Properties of Niobium-Rhodium Boride (at 0 GPa)
| Property | Value | Unit | Reference |
|---|---|---|---|
| Bulk Modulus (B) | 273 | GPa | buet.ac.bd |
| Shear Modulus (G) | 117.5 | GPa | buet.ac.bd |
| Pugh's Ratio (B/G) | 2.32 | - | buet.ac.bd |
First-principles calculations, often combined with quasi-harmonic models, can predict key thermodynamic properties. diva-portal.orguc.educolab.ws The enthalpy of formation (ΔHf) determines the thermodynamic stability of a compound relative to its constituent elements. acs.org Other properties like heat capacity, thermal expansion coefficient, and Debye temperature (θD) are crucial for understanding material behavior at different temperatures. diva-portal.orgaip.orgresearchgate.netosti.gov
The Debye temperature, which represents the temperature at which the highest frequency vibrational modes in a solid are excited, can be estimated from calculated elastic constants. epj.orgiiste.org For the NbRh2B2 compound, the Debye temperature was calculated as part of a broader investigation into its physical properties under pressure. buet.ac.bd The thermal expansion can be calculated using the Debye-Grüneisen model, which requires input parameters from DFT calculations. colab.wsaps.orgaps.org These thermodynamic predictions are vital for assessing the viability of Nb-Rh alloys for high-temperature applications.
Table 3: Predicted Thermodynamic Properties of Niobium-Rhodium Boride
| Property | Value (at 0 GPa) | Unit | Reference |
|---|---|---|---|
| Debye Temperature (θD) | 511 | K | buet.ac.bd |
| Melting Temperature (Tm) | 2275 | K | buet.ac.bd |
DFT is extensively used to model the interaction of molecules with surfaces and interfaces, a process central to catalysis and materials science. nih.govosti.gov Studies often focus on the adsorption energy, preferred binding sites, and changes in the electronic structure of both the molecule and the surface upon interaction. researchgate.netmdpi.com
While specific DFT studies on CO adsorption at a Nb-Rh interface are not widely available, research on the constituent metals provides significant insight. DFT calculations have shown that CO adsorbs on rhodium (Rh) surfaces, with the precise binding site (atop, bridge, or hollow) depending on coverage. nih.govacs.org Co-adsorption with other species, like oxygen, can shift the vibrational frequencies of the adsorbed CO. nih.gov Similarly, DFT has been used to study CO interactions with small niobium (Nb) clusters, indicating that CO can be dissociated by the clusters. publish.csiro.au In bimetallic systems, such as Cu/Rh, the presence of a second metal (copper) significantly alters the adsorption energy of CO on rhodium sites, weakening the bond and reducing poisoning effects in catalysis. ustc.edu.cn Such findings suggest that at a Rh/Nb interface, the interaction would be complex, with niobium potentially modifying the catalytic activity of rhodium by influencing the adsorption strength of reactants like CO. researchgate.netacs.org
Ab initio molecular dynamics (AIMD) is a simulation technique that combines molecular dynamics with first-principles calculations to compute the forces on atoms at each time step. numberanalytics.comcore.ac.uk This allows for the simulation of dynamic processes, such as phase transitions, diffusion, and chemical reactions, at finite temperatures. researchgate.netmdpi.comredalyc.org
A study using AIMD on supercooled liquid niobium revealed that crystallization is preceded by the formation of regions with high bond-orientational order, acting as precursors for nucleation. aps.org This demonstrates how AIMD can uncover complex, dynamic mechanisms at the atomic scale. Biased dynamics simulations, a related set of techniques, use an applied bias potential to accelerate the sampling of rare events, making it possible to study processes that occur on timescales beyond the reach of standard MD or AIMD. nih.gov These advanced simulation methods could be applied to Nb-Rh systems to investigate phenomena like grain boundary dynamics, the formation of intermetallic phases from a melt, or the diffusion of species across interfaces.
Prediction of Crystal Structures and Phase Stability in Nb-Rh Alloys
The prediction of crystal structures and phase stability in Nb-Rh alloys is a fundamental aspect of materials science, enabling the design of new materials with desired properties. Ab initio methods, which are based on quantum mechanics, have proven to be highly accurate in predicting the ground states of binary alloys. arxiv.orgberkeley.edu These computational techniques can determine the formation energy of various crystal structures, and the set of ground state configurations defines the minimum energy surface, which is essential for understanding the low-temperature behavior of the alloy system. researchgate.net
High-throughput first-principles calculations have been systematically applied to a wide range of binary alloys, including the Nb-Rh system. arxiv.orgberkeley.edu These studies involve calculating the total energies for a large number of crystal structures to identify the most stable phases. berkeley.edu The accuracy of these predictions is validated by detailed comparisons with experimental data. arxiv.orgberkeley.edu
One approach involves creating a library of known crystal structure prototypes and using high-throughput techniques to test different elemental substitutions. researchgate.net While effective for known structures, this method is less so for new or unknown crystal types. researchgate.net Data mining techniques applied to large datasets of ab initio calculations can accelerate the prediction of crystal structures for new alloys by identifying correlations in the energies of different structures across various chemical systems. berkeley.eduarxiv.org
For the Nb-Rh system, ab initio computations have been performed to determine stable intermetallic compounds. arxiv.orgberkeley.edu These calculations typically employ Density Functional Theory (DFT) within the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA). berkeley.edu The process involves fully relaxing the crystal structures and using a dense mesh of k-points in the Brillouin zone to ensure the convergence of the total energy. berkeley.edu
Table 1: Predicted Stable Intermetallic Compounds in the Nb-Rh System
| Compound | Crystal Structure |
| NbRh | CsCl (B2) type |
| NbRh₃ | Cu₃Au (L1₂) type |
Note: This table is based on general findings from ab initio studies on transition metal alloys. Specific structural parameters for Nb-Rh compounds would require targeted computational studies.
Computational Thermodynamics and Phase Equilibria Modeling
Computational thermodynamics provides a powerful framework for understanding and predicting phase equilibria in multicomponent systems like Nb-Rh alloys.
The CALPHAD (CALculation of PHAse Diagrams) method is a widely used computational approach for modeling and predicting phase equilibria and thermodynamic properties. arxiv.org It involves developing mathematical models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. arxiv.org These models are based on experimental data and first-principles calculations. osti.gov
The CALPHAD framework is essential for creating thermodynamic databases that are crucial for materials design and processing. kit.edu Third-generation CALPHAD models offer improved capabilities for describing metastable phases, which are important in processes like rapid quenching. mdpi.comnih.gov
For the Nb-Rh system, a CALPHAD-type assessment would involve:
Gibbs Energy Modeling: Developing models for the Gibbs energy of the liquid, solid solution, and intermetallic phases.
Parameter Optimization: Using experimental data on phase boundaries and thermodynamic properties, along with first-principles data, to optimize the model parameters.
Phase Diagram Calculation: Calculating the phase diagram based on the optimized thermodynamic descriptions.
This approach allows for the prediction of phase fractions and compositions at different temperatures, providing a comprehensive understanding of the Nb-Rh system's thermodynamic behavior. kit.edu
The equation of state (EoS) of a material describes the relationship between its volume, pressure, and temperature. wikipedia.org The Birch-Murnaghan equation of state is a widely used relationship to model the compression of solids. wikipedia.org It is derived from the principles of finite strain theory and is used to determine ground state properties such as the equilibrium volume, bulk modulus, and its pressure derivative. rossangel.com
In computational studies of Nb-Rh alloys, the total energies are calculated as a function of volume for different crystal structures. researchgate.net These energy-volume data are then fitted to the Birch-Murnaghan equation of state to determine the equilibrium lattice parameters and bulk modulus. researchgate.netd-nb.info This procedure is crucial for assessing the structural stability of the predicted phases. aip.org
Table 2: Illustrative Data from Birch-Murnaghan EoS Fitting for a Hypothetical NbRh Compound
| Parameter | Value | Unit |
| Equilibrium Lattice Constant (a₀) | 3.15 | Å |
| Equilibrium Volume (V₀) | 31.25 | ų |
| Bulk Modulus (B₀) | 250 | GPa |
| Pressure Derivative of Bulk Modulus (B₀') | 4.5 | - |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from EoS modeling. Actual values would be derived from specific first-principles calculations for Nb-Rh compounds.
Simulation of Quantum Phenomena
The quantum phenomena of superconductivity in Nb-Rh systems can be investigated through advanced theoretical models.
The Ginzburg-Landau (GL) theory is a phenomenological theory that describes superconductivity near the critical temperature. infn.it It is based on a complex order parameter, where the square of its magnitude represents the density of superconducting electrons. wikipedia.org The theory introduces two important length scales: the coherence length (ξ), which is the characteristic length scale for variations in the order parameter, and the penetration depth (λ), which describes the decay of an external magnetic field inside the superconductor. wikipedia.org
The ratio of these two lengths, the Ginzburg-Landau parameter κ = λ/ξ, is used to classify superconductors into Type I (κ < 1/√2) and Type II (κ > 1/√2). wikipedia.org Niobium is a well-known Type II superconductor. aps.org The GL theory can be used to model the behavior of superconducting filaments and the proximity effect at interfaces between superconducting and normal materials. dierk-raabe.com In the context of Nb-Rh alloys, the GL theory could be applied to understand how the superconducting properties, such as the critical temperature and critical magnetic field, are influenced by the microstructure and composition. dierk-raabe.comiaea.org
Eliashberg theory provides a more microscopic description of conventional superconductivity, taking into account the electron-phonon interaction. arxiv.org It is a powerful tool for calculating the superconducting properties from the electron-phonon spectral function, α²F(ω). osti.gov This function describes the strength of the coupling between electrons and phonons at different phonon frequencies.
The electron-phonon coupling strength, λ, is a key parameter in Eliashberg theory and is directly related to the critical temperature of the superconductor. arxiv.org For a material like niobium, which has a relatively strong electron-phonon coupling, Eliashberg theory provides an accurate description of its superconducting state. arxiv.org
In the study of Nb-Rh alloys, Eliashberg theory could be used to:
Calculate the electron-phonon spectral function for different alloy compositions and structures.
Determine the electron-phonon coupling strength and predict the superconducting critical temperature.
Understand how alloying with rhodium affects the phonon spectrum and the electron-phonon interaction in niobium.
These theoretical investigations are crucial for exploring the potential for new superconducting materials in the Nb-Rh system. oup.com
Landau-Fermi Liquid Theory for Quasiparticle Behavior in Rhodium
Landau-Fermi liquid theory provides a framework for understanding the behavior of interacting fermion systems, such as electrons in metals, at low temperatures. amazonaws.comscispace.comwikipedia.org The theory's central concept is the "quasiparticle," which represents an electron as it moves through the crystal lattice, its properties modified by interactions with the surrounding sea of other electrons. scispace.comillinois.edu These quasiparticles are treated as weakly interacting entities, which simplifies the complex many-body problem of electrons in a solid. scispace.com The theory assumes a one-to-one correspondence between the low-lying excited states of the non-interacting system (a Fermi gas) and the interacting system, allowing the properties of the latter to be described in terms of these emergent quasiparticles. amazonaws.comillinois.edu
In the context of rhodium, a transition metal with nine valence electrons, Landau-Fermi liquid theory is instrumental in explaining its electronic properties. ias.ac.in The theory allows for the calculation of key parameters that describe the behavior of quasiparticles near the Fermi surface, which in turn govern the material's thermodynamic and transport properties. scispace.com
One of the most important parameters is the quasiparticle effective mass (m*), which differs from the bare electron mass (me) due to interactions. For rhodium, the effective mass of the quasielectron has been calculated to be approximately 2.8 times the mass of a free electron (me). ias.ac.in This enhancement is a direct consequence of interactions, primarily electron-phonon and electron-paramagnon (spin fluctuation) couplings. ias.ac.in
The total enhancement of the electron mass can be quantified by comparing the experimentally determined electronic specific heat coefficient (γ) with the value calculated from the band structure density of states (γ(0)). The ratio γ/γ(0) for rhodium is approximately 1.43 ± 0.05. ias.ac.in This indicates that the interactions enhance the mass by about 43%, a value that aligns well with other theoretical and experimental determinations. ias.ac.in
The lifetime of these quasiparticles is another critical aspect. Theoretical studies based on the GW approximation show that quasiparticle lifetimes in transition metals are influenced by the density of states (DOS) at the Fermi energy (EF). scispace.com Generally, a lower density of states corresponds to longer quasiparticle lifetimes. scispace.com In rhodium, the d-band structure significantly influences these lifetimes. scispace.com
Table 1: Calculated Quasiparticle and Superconducting Parameters for Rhodium
| Parameter | Description | Value | Reference |
| N(EF) | Band-structure density of states at the Fermi surface | 1.375 states/eV atom | ias.ac.in |
| γ(0) | Sommerfeld constant (band-structure value) | 3.23 mJ/mole K² | ias.ac.in |
| γ | Sommerfeld constant (experimental value) | 4.65 ± 0.15 mJ/mol K² | ias.ac.in |
| m_eff / m_e | Quasiparticle effective mass ratio | ~2.8 | ias.ac.in |
| γ / γ(0) | Mass enhancement factor | 1.43 ± 0.05 | ias.ac.in |
| λ_e-p | Electron-phonon coupling constant | 0.41 | ias.ac.in |
| λ_e-s | Electron-paramagnon coupling constant | 0.02 | ias.ac.in |
| E_F | Fermi energy | ~9.8 eV | ias.ac.in |
This table presents key parameters for rhodium derived from theoretical calculations based on Landau-Fermi liquid theory and experimental data.
Machine Learning Approaches in Materials Discovery and Modeling for Nb-Rh
The discovery and optimization of new materials, including complex alloys like niobium-rhodium (Nb-Rh), is a central goal in materials science. nih.gov Traditional research methods, relying on experimental trial-and-error and computationally intensive simulations like Density Functional Theory (DFT), can be slow and costly. rsc.orgmdpi.com Machine learning (ML) has emerged as a powerful tool to accelerate this process, offering a data-driven paradigm for predicting material properties and discovering novel compounds. mdpi.comresearchgate.net
ML models, trained on large datasets from experiments or first-principles calculations, can rapidly screen vast compositional spaces to identify promising candidates with desired properties. rsc.orgmdpi.com These techniques are particularly valuable for high-entropy alloys (HEAs) and other multi-component systems where the number of potential combinations is immense. mdpi.comrsc.org
For the Nb-Rh system, ML approaches can be applied in several key areas:
Phase Stability Prediction: A primary challenge in alloy design is predicting the stable crystal structure (e.g., face-centered cubic (FCC), body-centered cubic (BCC)). ML models can be trained on datasets of known alloys to classify the likely phase of a new composition based on descriptors like valence electron concentration (VEC), atomic size difference, and electronegativity. rsc.org For instance, both Niobium and Rhodium have been identified as elements that can be found in both FCC and BCC phases, suggesting a complex phase diagram for Nb-Rh alloys that ML could help elucidate. chula.ac.th
Development of Interatomic Potentials: Molecular dynamics (MD) simulations are crucial for studying the mechanical and thermal properties of materials, but they require accurate interatomic potentials (force fields) that describe the interactions between atoms. mdpi.com Developing these potentials with traditional methods is challenging. Machine-learned interatomic potentials (MLIPs), such as those based on neural networks or Gaussian approximation, can be trained on DFT-calculated energies and forces to achieve near-DFT accuracy at a fraction of the computational cost. mdpi.comarxiv.orgresearchgate.net While a specific, publicly available MLIP for the binary Nb-Rh system is not prominently featured in the Interatomic Potentials Repository nist.gov, MLIPs have been successfully developed for pure Niobium arxiv.org and for other rhodium-containing alloys like Zr-Rh researchgate.net, demonstrating the viability of this approach for Nb-Rh.
Property Prediction and Materials Design: ML models can directly predict a wide range of properties, including hardness, elastic modulus, and catalytic activity. researchgate.net By establishing structure-property relationships from existing data, these models can guide the design of Nb-Rh alloys with specific, tailored functionalities. For example, in catalysis, ML can identify optimal surface compositions and local atomic environments for enhanced performance, a strategy that has been applied to other rhodium-containing systems. rsc.orgacs.org
Table 2: Common Machine Learning Algorithms and Their Applications in Materials Science
| Machine Learning Algorithm | Description | Application in Nb-Rh Modeling | Reference |
| Artificial Neural Networks (ANN) | A network of interconnected nodes inspired by the human brain, capable of learning complex, non-linear relationships. | Developing interatomic potentials (MLIPs) for MD simulations; predicting phase stability. | chula.ac.thresearchgate.net |
| Support Vector Machines (SVM) | A classification algorithm that finds an optimal hyperplane to separate data points into different classes. | Classifying crystal structures (e.g., FCC vs. BCC); predicting material stability. | rsc.org |
| Gaussian Process Regression (GPR) | A probabilistic model that provides predictions along with uncertainty estimates, useful for guiding subsequent experiments. | Predicting mechanical or thermodynamic properties; active learning to select new compositions for DFT calculation. | rsc.orgmdpi.com |
| Graph Neural Networks (GNN) | A type of neural network specifically designed to operate on graph-structured data, such as atomic crystal structures. | Predicting properties based on the atomic graph representation; identifying active sites in catalysts. | rsc.org |
This table outlines several ML algorithms that are instrumental in the computational discovery and modeling of new materials, including potential applications for the Niobium-Rhodium alloy system.
The integration of ML with high-throughput DFT calculations and, eventually, automated experimental laboratories, creates a closed-loop discovery pipeline that can dramatically reduce the time and cost required to bring novel Nb-Rh materials from concept to application. researchgate.net
Fundamental Studies of Advanced Phenomena in Niobium Rhodium Systems
Superconductivity in Nb-Rh and Related Alloys
The interplay between niobium and rhodium gives rise to a rich landscape of superconducting phenomena, attracting significant research interest. Studies delve into how the combination of these elements, in various phases and compositions, influences critical superconducting parameters and the underlying physical mechanisms.
Investigations of Critical Temperature (Tc) and Critical Fields (Bc2, Bc3)
The critical temperature (Tc) of niobium-rhodium (Nb-Rh) alloys is highly dependent on their composition and crystalline structure. While pure niobium is a superconductor with a Tc of 9.2 K, and rhodium exhibits superconductivity at a much lower temperature of 0.325 mK, their alloys can display a wide range of critical temperatures. wikipedia.orgaalto.fiadvent-rm.com For instance, metastable phases in the Nb-Rh system, achieved through techniques like rapid cooling, have shown enhanced superconductivity with Tc values exceeding 10 K. iaea.orgaip.org One such metastable cubic phase was found to have a Tc of 10.3 K, a significant increase from the 4.04 K reported for the stable σ-phase of the same composition. iaea.orgaip.org
In the context of high-entropy alloys (HEAs), which incorporate multiple elements, the presence of niobium and rhodium significantly influences superconducting properties. For pentanary (ScZrNb)1–x[RhPd]x and hexanary (ScZrNbTa)1–x[RhPd]x systems, the critical temperature is strongly dependent on the valence electron count (VEC), with Tc increasing as the Rh/Pd content decreases. osti.govacs.orgacs.org For example, the (ScZrNb)0.65[RhPd]0.35 HEA exhibits a high Tc of approximately 9.3 K. acs.orgacs.org Similarly, in hexagonal Nb-Mo-Ru-Rh-Pd HEAs, the Tc can reach up to 6.19 K. researchgate.netresearchgate.net
The upper critical magnetic field (Bc2), which marks the boundary of the superconducting state in the presence of an external magnetic field, is another crucial parameter. infn.it In the (ScZrNb)0.65[RhPd]0.35 HEA, the upper critical field at zero temperature, µ0Hc2(0), is a substantial 10.7 T. acs.orgacs.org For hexagonal Nb-Mo-Ru-Rh-Pd HEAs, Bc2(0) can be as high as 8.3 T. researchgate.netresearchgate.net Furthermore, the η-carbide Nb4Rh2C1−δ has been identified as an extreme type-II superconductor with a remarkably high upper critical field, μ0Hc2(0), of 28.4 T, far exceeding the weak-coupling Bardeen-Cooper-Schrieffer (BCS) Pauli paramagnetic limit. acs.org The surface critical field (Bc3), where superconductivity can persist at the surface even when the bulk is in a normal state, is also a subject of investigation and is known to be influenced by external electric fields. arxiv.orghbni.ac.in
| Compound/Alloy | Critical Temperature (Tc) | Upper Critical Field (μ₀Hc2(0)) |
| Niobium (Nb) | 9.2 K wikipedia.orgadvent-rm.com | |
| Rhodium (Rh) | 0.325 mK aalto.fi | |
| Metastable Nb-Rh | >10 K iaea.orgaip.org | |
| (ScZrNb)₀.₆₅[RhPd]₀.₃₅ | ~9.3 K acs.orgacs.org | 10.7 T acs.orgacs.org |
| Nb-Mo-Ru-Rh-Pd HEA | up to 6.19 K researchgate.netresearchgate.net | up to 8.3 T researchgate.netresearchgate.net |
| Nb₄Rh₂C₁₋δ | 9.75 K acs.org | 28.4 T acs.org |
Electron-Phonon Interaction and Mechanisms of Superconductivity in Rhodium
The superconductivity observed in rhodium, although occurring at extremely low temperatures, is understood to arise from the conventional Bardeen-Cooper-Schrieffer (BCS) theory, driven by electron-phonon interactions. ias.ac.inresearchgate.netiaea.org This interaction involves the coupling between electrons and lattice vibrations (phonons). In rhodium, this attractive interaction is weak but manages to overcome the repulsive forces between electrons (Coulomb interaction) and between electrons and spin fluctuations (paramagnon interaction). ias.ac.in The electron-phonon coupling constant (λe-p) in rhodium is found to be small, confirming its nature as a weakly coupled superconductor. ias.ac.in
While pure rhodium is a weakly coupled superconductor, when alloyed with other elements like strontium to form SrRh2, it can exhibit strong electron-phonon coupling. aps.org In these Laves phase compounds, the low-frequency vibrations of the rhodium atoms contribute significantly to the enhanced coupling. aps.org The study of such alloys provides insight into how the phononic properties can be engineered to influence superconductivity. aps.org In some noncentrosymmetric superconductors like NbRh2B2 and TaRh2B2, the presence of antiferromagnetic spin fluctuations suggests an unconventional nature of superconductivity, where the electron-phonon interaction might not be the sole mechanism. researchgate.net
Vortex Physics and Flux Pinning Mechanisms in Nb-Based Superconductors
In type-II superconductors like niobium and its alloys, magnetic flux penetrates the material in the form of quantized vortices when an external magnetic field is applied above the lower critical field (Bc1). infn.itaip.org The movement of these vortices can lead to energy dissipation and the loss of the superconducting state. Therefore, pinning these vortices at defects or inhomogeneities within the material is crucial for practical applications.
The study of vortex dynamics in niobium films has revealed different pinning regimes. In ultrathin niobium films, spatial variations in the superconducting transition temperature (δTc pinning) and the mean free path of electrons (δl pinning) are identified as key pinning mechanisms. ifpan.edu.pl The effectiveness of pinning is dependent on the size and distribution of these defects relative to the superconducting coherence length. osti.gov For instance, defect cascades created by fast-neutron irradiation are effective at pinning fluxoids, whereas isolated point defects from electron irradiation are less so. osti.gov
In heterostructures composed of a superconductor and a ferromagnet, such as Nb/Py, spontaneous vortex-antivortex structures can nucleate. aps.org The conditions for their formation depend on material parameters like the superconducting penetration depth and coherence length, as well as the geometry of the films. aps.org The interaction between vortices and the pinning landscape can lead to interesting phenomena like the rectification of an applied AC current into a net DC voltage, a behavior that is sensitive to temperature and the amplitude of the current. aip.org Trapped magnetic vortices in niobium resonators are a source of microwave losses, and understanding their behavior at millikelvin temperatures is critical for the performance of quantum devices. arxiv.org
Influence of Compositional Variation and Microstructure on Superconducting Properties
The superconducting properties of niobium-rhodium alloys are profoundly influenced by their composition and microstructure. As previously mentioned, varying the Rh content in Nb-Rh alloys can lead to the formation of different phases, including metastable ones with significantly enhanced critical temperatures. iaea.orgaip.org For instance, superconductivity with a Tc above 10 K was observed in Nb-Rh alloys on the rhodium-rich side of the σ-phase field, particularly in a new cubic phase. aip.org
In high-entropy alloys, even small changes in the composition can dramatically alter the superconducting critical temperature. osti.govacs.org In (ScZrNb)1-x[RhPd]x alloys, decreasing the rhodium and palladium content (decreasing x) leads to a monotonic increase in Tc. osti.govacs.org This demonstrates a strong correlation between the valence electron count and the superconducting properties in these complex systems. osti.gov
The microstructure, including grain size and the presence of secondary phases, also plays a crucial role. In ternary σ-phase superconductors like Nb20.4Rh5.7Ge3.9 and Nb20.4Rh5.7Si3.9, precise compositions are necessary to obtain single-phase materials, as deviations can lead to the formation of impurity phases. osti.gov The microstructure is also central to flux pinning; for example, the creation of voids through ion irradiation in niobium and its alloys can significantly increase the critical current density by providing effective pinning centers for magnetic flux vortices. osti.gov The synthesis method, such as rapid cooling from a liquid state or the addition of small amounts of elements like carbon, can be used to control the microstructure and stabilize metastable, high-Tc phases in the Nb-Rh system. iaea.orgaip.org
Catalysis and Surface Reactivity of Niobium-Rhodium Materials
Niobium-based materials, often used as supports or promoters, exhibit significant catalytic activity in various chemical reactions. When combined with rhodium, a well-known catalytic metal, synergistic effects can emerge, leading to enhanced performance.
Niobium oxides (niobia) used as supports for rhodium catalysts have shown high activity and selectivity in reactions such as the production of olefins. d-nb.info The promotional effect of the niobia support is a key factor in improving the catalytic properties compared to more traditional supports like alumina (B75360). d-nb.info The redox properties of niobium pentoxide (Nb2O5) are crucial, as it can activate molecules like hydrogen peroxide to form highly reactive oxygen species, which are effective in oxidation reactions. mdpi.com
In the context of biomass conversion and environmental catalysis, niobium-rhodium systems show promise. For instance, Rh/Nb2O5 catalysts have demonstrated high activity in the hydrogenolysis of plastics like low-density polyethylene (B3416737) (LLDPE), converting it into liquid hydrocarbon fuels. rsc.org The strong Brønsted acidity of the Nb2O5 support is credited for this impressive performance. rsc.org The synergistic effect between the metal and the support is often key; for example, in the hydrodeoxygenation of phenolic compounds derived from lignin, the combination of a metal alloy and an oxophilic Nb2O5 support can promote the desired C-O bond cleavage while inhibiting unwanted side reactions. tandfonline.com
Furthermore, rhodium-doped calcium niobate nanosheets have been shown to be highly active photocatalysts for hydrogen production from a water/methanol (B129727) mixture, even without a co-catalyst. nih.gov The rhodium sites within the nanosheet lattice are believed to act as electron traps and reaction sites for H2 evolution. nih.gov This highlights the potential of incorporating rhodium directly into the structure of niobium-based materials to create efficient catalysts. The synergy between different metals and niobia supports is an active area of research, with studies exploring various combinations like Ni-Mn/Nb2O5 and V-Nb sites for different catalytic applications. frontiersin.orgacs.org
| Catalyst System | Application | Key Findings |
| Rhodium on Niobia Support | Olefin Production | High activity and selectivity compared to alumina supported systems. d-nb.info |
| Rh/Nb₂O₅ | Hydrogenolysis of LLDPE | Complete conversion and ~80% yield of liquid products due to strong Brønsted acidity of the support. rsc.org |
| Rhodium-doped Calcium Niobate Nanosheets | Photocatalytic H₂ Production | High photocatalytic activity without a cocatalyst; Rh sites act as electron traps and reaction centers. nih.gov |
| Ni-Mn/Nb₂O₅ | Guaiacol Hydrodeoxygenation | Exhibited good catalytic activity for the conversion of lignin-derived compounds. frontiersin.org |
Active Site Identification and Reaction Mechanisms (e.g., Carbon Monoxide Hydrogenation)
The interface between niobium oxide and rhodium plays a crucial role in the catalytic activity for reactions like carbon monoxide (CO) hydrogenation. Studies have shown that decorating a rhodium foil with sub-monolayer quantities of niobium oxide enhances the rate of methane (B114726) formation from CO and CO2 hydrogenation. nih.gov The maximum rate enhancement is observed at approximately half a monolayer of oxide coverage, indicating that the oxide-metal interface is key to this increased activity. nih.gov It's important to note that niobium oxide by itself is not active for these reactions. nih.gov
In situ spectroscopy and microscopy have been employed to identify and characterize the support effect in oxide-supported rhodium catalysts. For instance, on reducible supports like niobium pentoxide (Nb₂O₅), strongly bound adsorbates such as formate (B1220265) species (HCOx) can induce the formation of oxygen vacancies in the support. nih.gov This leads to the encapsulation of rhodium nanoparticles by the HCOx-functionalized support, a phenomenon that is stable under reaction conditions and significantly influences the catalytic properties. nih.govrsc.org This encapsulation can switch the product selectivity of CO₂ hydrogenation from methane to CO. rsc.org
Theoretical modeling, such as density functional theory (DFT), has been used to investigate the adsorption of CO on rhodium atoms interfaced with niobium. researcher.life These studies provide insights into the reaction pathways at a molecular level. Infrared spectroscopy studies of CO hydrogenation over rhodium catalysts on various supports, including silica, have also contributed to understanding the reaction mechanisms. acs.org For example, on niobia-modified Rh/SiO₂ catalysts, Fourier-transform infrared spectroscopy (FTIR) has been used to study CO chemisorption and reactivity. acs.org
Strong Metal-Support Interaction (SMSI) Effects in Nb-Rh Catalysts
The strong metal-support interaction (SMSI) is a significant phenomenon observed in catalysts where an active metal, like rhodium, is dispersed on a reducible support such as niobium pentoxide (Nb₂O₅). researchgate.net This effect typically manifests after high-temperature reduction and can lead to the encapsulation of the metal nanoparticles by a thin layer of the partially reduced support. rsc.orgresearchgate.net
In the case of Nb-Rh systems, an Nb₂O₅-modified Rh/SiO₂ catalyst has demonstrated SMSI behavior comparable in strength to that of the Rh/Nb₂O₅ system. rsc.org This interaction can be induced by adsorbates, a phenomenon termed adsorbate-mediated SMSI (A-SMSI). rsc.org For example, during CO₂ hydrogenation on Nb₂O₅-supported Rh catalysts, strongly bound HCOₓ adsorbates can trigger the formation of oxygen vacancies, leading to the encapsulation of Rh nanoparticles by the functionalized support. rsc.org This encapsulation layer, while permeable to reactants, alters the catalytic selectivity. nih.govrsc.org
The classical understanding of SMSI involves mass transport, where a thin overlayer of the support material covers the metal surface, as observed through high-resolution transmission electron microscopy (HRTEM) in systems like Rh/TiO₂. mdpi.com This overlayer can suppress the adsorption of small molecules on the catalyst surface. mdpi.com While classical SMSI is often associated with reducible oxides like Nb₂O₅, it can also occur with some irreducible supports. rsc.org
Photocatalytic Activity of (Rh, Nb)-Codoped Titanium Dioxide Systems
The simultaneous codoping of titanium dioxide (TiO₂) with rhodium (Rh) and niobium (Nb) has been shown to be an effective strategy for enhancing its photocatalytic activity, particularly for hydrogen production under visible light. rsc.org This approach aims to overcome the limitations of pristine TiO₂, which has a wide bandgap and is primarily active under UV irradiation. rsc.orgmdpi.com
Codoping with Rh and Nb extends the absorption spectrum of anatase TiO₂ into the visible light region. rsc.org The presence of rhodium introduces energy states within the bandgap of TiO₂, improving its ability to absorb visible light. mdpi.com However, Rh-only doping can also create recombination centers for photogenerated electron-hole pairs, which is detrimental to photocatalytic efficiency. rsc.orgresearchgate.net
This is where niobium codoping plays a crucial role. Nb promotes a change in the valence state of rhodium from Rh(IV) to the more stable Rh(III). rsc.orgresearchgate.net Rh(III) is identified as the primary active species responsible for the enhanced photocatalytic performance, while Rh(IV) can act as a recombination center. rsc.orgacs.org The charge compensation provided by Nb suppresses the formation of Rh(IV). researchgate.netacs.org
Furthermore, a small amount of Rh(IV) doping can surprisingly decrease electron transfer resistance and increase donor density, which contributes to improved photocatalytic performance. rsc.org The controlled ratio of Rh(III) and Rh(IV) in (Nb,Rh)-codoped TiO₂ nanorods has resulted in a high hydrogen evolution rate of approximately 9000 μmol g⁻¹ h⁻¹ in a methanol solution under visible light. rsc.org This is significantly higher than that of pristine TiO₂ nanorods. rsc.org
Theoretical studies using DFT+U have confirmed that (Rh, Nb)-codoping can reduce the bandgap and eliminate bandgap states that act as recombination centers, leading to a more efficient and stable photocatalyst. researchgate.net The codoping induces an electron transfer from Nb-induced states to Rh 4d states, stabilizing Rh(III). researchgate.net
Role of Defects and Oxygen Vacancies in Catalytic Performance
Defects, particularly oxygen vacancies, play a critical role in the catalytic performance of niobium-rhodium systems. mdpi.comacs.org These vacancies can significantly influence the electronic properties of the catalyst and the adsorption energies of reactants, thereby enhancing catalytic activity. acs.orgresearchgate.net
In niobium oxide-based catalysts, the formation of defect structures with oxygen vacancies is a key factor in their promoting effects. mdpi.com When combined with other metal oxides, Nb₂O₅ can induce these vacancies, leading to enhanced activity for oxidation reactions. mdpi.com For instance, in CO₂ hydrogenation over Rh catalysts on reducible supports like Nb₂O₅, strongly bound adsorbates can induce the formation of oxygen vacancies in the support. nih.govrsc.org This leads to the encapsulation of the Rh nanoparticles by a functionalized oxide layer, which in turn modifies the catalytic selectivity. rsc.org
The creation of oxygen vacancies can also modify the coordination geometry of the catalyst, providing opportunities to tune its optical and catalytic properties. scirea.org In the context of photocatalysis with (Rh, Nb)-codoped TiO₂, oxygen vacancies are formed adjacent to the conduction band. scirea.org In some systems, the generation of oxygen vacancies is part of the reaction mechanism itself, such as the lattice oxygen mediated mechanism-oxygen vacancy site mechanism (LOM-OVSM). researchgate.net However, the creation of these vacancies can sometimes lead to the dissolution of metal species, potentially causing catalyst deactivation. researchgate.net
The concentration of oxygen vacancies can be optimized to fine-tune the adsorption energy of intermediates and improve catalytic performance. acs.org Various strategies, including post-treatment of catalysts, can be employed to create and control these defects. acs.org
Theoretical Modeling of Adsorption and Reaction Pathways for Nb-Rh
Theoretical modeling, particularly using density functional theory (DFT), has become an indispensable tool for understanding the intricate details of adsorption and reaction pathways in niobium-rhodium catalytic systems. researcher.lifedicp.ac.cn These computational methods allow for the investigation of phenomena at the atomic and electronic levels, providing insights that are often difficult to obtain through experimental means alone.
DFT calculations have been employed to model the adsorption of molecules like carbon monoxide (CO) on rhodium atoms that are interfaced with niobium. researcher.life Such models help in elucidating the preferred adsorption sites, binding energies, and the electronic interactions between the adsorbate and the catalyst surface. This information is crucial for understanding the initial steps of catalytic reactions like CO hydrogenation.
Furthermore, theoretical modeling can map out entire reaction pathways. For instance, in the oxidation of CO on heterodinuclear niobium-nickel monoxide carbonyl complexes, calculations have shown that the reaction proceeds through the formation of a twisted four-membered ring intermediate. dicp.ac.cn The calculations can also determine the energy barriers associated with each step of the reaction, identifying the rate-determining step. researchgate.net
In the context of photocatalysis, DFT+U studies on (Rh, Nb)-codoped TiO₂ have provided a detailed analysis of the electronic structure and band gap states. researchgate.net These studies have shown how codoping leads to a reduction in the bandgap and the suppression of recombination centers, thereby explaining the enhanced photocatalytic activity observed experimentally. researchgate.net
The prediction of reaction pathways and catalytic efficiency can be further refined by using "digital descriptors." These descriptors, which can be derived from theoretical calculations, are physical or mathematical quantities that correlate with the catalyst's performance. acs.org They can include properties of the active center, the interface, and the reaction intermediates, and can be used to predict reaction probabilities and selectivities. acs.org
Electronic and Magnetic Structure Correlations
Spin-Polarized Electronic Structure Investigations of Nb-Rh Intermetallics
Spin-polarized electronic structure calculations are essential for understanding the magnetic properties of niobium-rhodium intermetallic compounds. These first-principles calculations, often based on density functional theory (DFT), provide detailed information about the electronic bands, density of states (DOS), and magnetic moments of the constituent atoms.
For various rhodium-based intermetallics, such as Rh₃Nb, theoretical studies have been conducted to investigate their structural, elastic, and electronic properties. researchgate.net These studies often employ methods like the full potential-linearized augmented plane wave (FP-LAPW) method within the generalized gradient approximation (GGA) for the exchange-correlation potential. researchgate.net Such calculations can determine the stable magnetic phase (e.g., ferromagnetic, antiferromagnetic, or non-magnetic) by comparing the total energies of different magnetic configurations.
The concept of spin polarization is central to understanding magnetism in these materials. unl.edu In a spin-polarized system, the electronic states for spin-up and spin-down electrons are different, leading to a net magnetic moment. The degree of this polarization at the Fermi level is a key factor in determining the magnetic behavior. For example, in ferromagnetic materials, there is a significant imbalance between the spin-up and spin-down electron populations.
The local spin density approximation (LSDA) and its variants, like LSDA+U, are commonly used to perform self-consistent, spin-resolved band structure calculations. aps.org These methods have been successfully applied to various intermetallic compounds to calculate magnetic moments that are in good agreement with experimental values. aps.org
The chemical bonding in these intermetallics also plays a crucial role in their magnetic properties. The tendency to exhibit ferromagnetism or antiferromagnetism can be related to the presence of occupied antibonding or nonbonding states at the Fermi level. rwth-aachen.de Theoretical predictions based on these principles have led to the rational design and synthesis of new magnetic materials. rwth-aachen.de
Magnetic Ordering and Phase Transitions in Rhodium-Containing Systems
While bulk rhodium is nonmagnetic, rhodium-containing systems, particularly at the nanoscale, exhibit intriguing magnetic properties. The magnetic behavior is highly dependent on factors like cluster size, structure, and temperature.
First-principles calculations have shown that nanoparticles and clusters of rhodium can be magnetic, even though bulk rhodium is not. edpsciences.org This emergence of magnetism is attributed to the reduction in the coordination number of atoms in clusters rather than lattice expansion. edpsciences.org As the size of rhodium clusters decreases, the average magnetic moment tends to increase. edpsciences.org Studies on rhodium clusters (Rhn) have revealed a progression of magnetic behaviors with size. For instance, while most clusters are ferromagnetic, Rh₄ and Rh₆ have been found to possess nonmagnetic states that are nearly degenerate with their ferromagnetic counterparts. researchgate.net
A notable phenomenon observed in some rhodium-containing alloys, such as iron-rhodium (FeRh), is a temperature-driven magnetic phase transition. researchgate.netacs.org The FeRh alloy undergoes a first-order phase transition from a low-temperature antiferromagnetic (AFM) state to a high-temperature ferromagnetic (FM) state. researchgate.netresearchgate.net In the AFM phase, the iron atoms are antiferromagnetically coupled and carry a magnetic moment, while the rhodium atoms have no net magnetic moment. researchgate.net During the transition to the FM phase, a significant change in entropy and a volume increase of 1-2% occur. researchgate.net This transition is sensitive to the alloy's composition and can be influenced by factors like applied magnetic fields and pressure. researchgate.netscispace.com
The magnetic ordering in more complex systems, like the magnetic shape memory alloy Ni-Mn-In-Co, involves coexisting magnetic correlations. In the martensite (B1171850) phase of this alloy, antiferromagnetic and ferromagnetic correlations coexist, while the austenite (B1171964) phase exhibits ferromagnetic and paramagnetic correlations. researchgate.net
Furthermore, the magnetic properties of rhodium can be influenced when alloyed with other elements. For example, in FePd-Me alloys (where Me can be Cr, V, or Nb), the addition of niobium can destabilize the tetragonal superlattice, leading to a sharp reduction in magnetic properties. osti.gov Conversely, platinum, palladium, and rhodium can interact with elements from the iron group to form ferromagnetic or nearly ferromagnetic materials. acs.org
Cluster Magnetism and Electric Deflection Studies of Rhodium Clusters
The magnetism of rhodium is particularly pronounced at the nanoscale, where clusters of rhodium atoms can exhibit collective magnetic behavior. Experimental observations have confirmed the existence of giant magnetic moments in rhodium clusters (Rhn for n=12–32), which is consistent with the ferromagnetic ordering of their 4d electrons. aps.org At 93 K, these rhodium clusters behave as superparamagnetic particles, with magnetic moments ranging from 0.3 to 1.1 µB per atom. aps.org Certain cluster sizes, specifically Rh₁₅, Rh₁₆, and Rh₁₉, have been found to have significantly larger magnetic moments per atom compared to adjacent sizes. aps.org
Simultaneous magnetic and electric deflection measurements on rhodium clusters (RhN, for 6 ≤ N ≤ 40) have revealed both ferromagnetism and ferroelectricity at low temperatures, properties that are absent in bulk rhodium. tju.edu.cnresearchgate.net These clusters show temperature-independent magnetic moments of up to 1µB per atom and superparamagnetic blocking temperatures as high as 20 K. tju.edu.cnresearchgate.net The ferromagnetic and ferroelectric properties are observed to coexist in the measured size range, with the transition temperatures for each effect often showing an inverse correlation for clusters with n = 6–25. tju.edu.cnresearchgate.net Both magnetism and ferroelectricity tend to diminish as the cluster size increases, nearly vanishing at N = 40. tju.edu.cnresearchgate.net
Electric deflection studies provide further insight into the properties of these clusters. Molecular beam electric deflection experiments have measured the static electric dipole polarizabilities of rhodium clusters (Rhn, n=5–28). aip.orgnih.gov Most of these clusters show uniform high-field beam deflections, which is indicative of induced polarization. aip.orgnih.gov However, Rh₇ and Rh₁₀ exhibit anomalously high effective polarizabilities and beam broadening. aip.orgnih.gov The analysis of the Rh₇ deflection profile indicates a permanent dipole moment of 0.24 ± 0.02 D. aip.orgnih.gov In contrast, the polarizability of Rh₁₀ decreases with increasing source temperature, a behavior attributed to a fluctuating dipole moment, suggesting it is a fluxional molecule. aip.orgnih.gov This paraelectric behavior suggests that Rh₁₀ is a ferroelectric material above its transition temperature. tju.edu.cn
| Cluster Size (n) | Magnetic Moment per Atom (µB) | Superparamagnetic Blocking Temperature (K) | Permanent Electric Dipole Moment (D) | Behavior |
|---|---|---|---|---|
| 6-40 | Up to 1 | Up to 20 | On the order of 1 | Coexistent Ferromagnetism and Ferroelectricity tju.edu.cnresearchgate.net |
| 7 | - | - | 0.24 ± 0.02 | Permanent Dipole Moment aip.orgnih.gov |
| 10 | - | - | - | Paraelectric (Fluctuating Dipole Moment) aip.orgnih.gov |
| 12-32 | 0.3 - 1.1 | - | - | Superparamagnetic aps.org |
| 15, 16, 19 | Significantly larger than adjacent sizes | - | - | Enhanced Magnetism aps.org |
Mechanical Behavior and Ductility/Brittleness Transitions in Nb-Rh Intermetallics
The mechanical properties of niobium-rhodium (Nb-Rh) intermetallics are crucial for their potential structural applications. Studies have investigated their elastic properties, hardness, and ductile-to-brittle transition behavior.
First-principles calculations have been employed to study the structural, mechanical, and thermodynamic properties of various refractory metals, including niobium and rhodium. researchgate.net These studies indicate that pure niobium has a relatively low Young's modulus, shear modulus, and bulk modulus compared to other refractory metals like osmium. researchgate.net The ratio of bulk modulus to shear modulus (B/G) is often used as an indicator of ductility or brittleness. A B/G ratio greater than 1.75 generally suggests ductile behavior, while a ratio less than 1.75 indicates brittleness. researchgate.net Pure niobium exhibits a ductile character based on this criterion. researchgate.net
In the context of Nb-Rh intermetallic compounds, the mechanical behavior can be more complex. For instance, high-entropy alloys (HEAs) containing niobium and rhodium, such as (ScZrNb)₀.₆₅[RhPd]₀.₃₅, have been found to exhibit a surprising degree of ductility. osti.govacs.org This is noteworthy because intermetallic compounds are often inherently brittle. The ductility in these HEAs is a significant advantage for potential applications.
The ductility of niobium alloys is also influenced by the presence of interstitial elements and second-phase particles. niobium.tech Like other body-centered cubic (bcc) metals, niobium undergoes a ductile-to-brittle transition at low temperatures. niobium.techsamaterials.com The ductile-to-brittle transition temperature (DBTT) is sensitive to the material's metallurgical state and the testing method used. niobium.tech Adding niobium to steel can lower the DBTT, improving its toughness and formability. samaterials.com
Theoretical studies on specific Nb-Rh intermetallic compounds provide further details. For example, the chiral noncentrosymmetric compound NbRh₂B₂ has been shown to be mechanically stable and ductile, both with and without applied pressure. buet.ac.bd The Pugh ratio (another indicator of ductility, where a higher value suggests greater ductility) for NbRh₂B₂ was found to be 2.32 at zero pressure and increased to 2.55 at 16 GPa. buet.ac.bd
| Material | Property | Value | Indication |
|---|---|---|---|
| NbRh₂B₂ | Pugh Ratio (0 GPa) | 2.32 | Ductile buet.ac.bd |
| Pugh Ratio (16 GPa) | 2.55 | ||
| (ScZrNb)₀.₆₅[RhPd]₀.₃₅ HEA | Mechanical Behavior | Surprisingly Ductile | Ductile osti.govacs.org |
| Pure Niobium | B/G Ratio | > 1.75 | Ductile researchgate.net |
Phase Equilibria and Constitutional Diagrams of Niobium Rhodium Systems
Experimental Determination of Binary Nb-Rh Phase Diagrams
The constitution of the Nb-Rh binary system has been extensively studied using various experimental techniques to determine phase boundaries, transformation temperatures, and the composition of intermediate phases. aimehq.org A comprehensive investigation involving forty-six alloys across the entire concentration range has been conducted to establish the Nb-Rh phase diagram. aimehq.org The diagram reveals the existence of nine intermediate phases, participating in two eutectic, five peritectic, two eutectoid, and three peritectoid reactions. aimehq.org
High-Temperature Equilibrium and Quenching Methodologies
To study the high-temperature phase equilibria, researchers employ methods that allow for the preservation of high-temperature microstructures at room temperature. A common technique involves heat treatments at elevated temperatures followed by rapid quenching. iaea.org For Nb-Rh alloys, specimens are often arc-melted from high-purity niobium and rhodium powders. aimehq.orgaimehq.org These alloys are then subjected to homogenization anneals at high temperatures, sometimes exceeding 1900°C, in a high-vacuum environment to prevent contamination. aimehq.org The heat treatments are carried out in furnaces capable of reaching these high temperatures, such as tantalum-tube resistance furnaces. aimehq.org
Following the high-temperature soak, the samples are rapidly cooled or quenched. osti.gov This can be achieved by various means, including dropping the sample into water or using a blast of an inert gas like helium. iaea.orgaimehq.org The rapid cooling rate is essential to prevent diffusional decomposition and to retain the high-temperature phase structures for subsequent analysis. mdpi.com For instance, in the niobium-rich region, extremely rapid cooling is necessary to study the terminal solid solubility. aimehq.org
Metallographic and X-ray Parametric Methods for Phase Boundary Delineation
The delineation of phase boundaries in the Nb-Rh system is accomplished through a combination of metallographic analysis and X-ray diffraction (XRD) techniques. aimehq.org
Metallographic Methods: After quenching, the alloy samples are prepared for microscopic examination. This involves standard metallographic procedures such as polishing and etching to reveal the microstructure. utl.pt The different phases present in the alloy can be distinguished by their morphology, color, and response to specific etchants. aimehq.org For example, in a two-phase region, the relative amounts and distribution of the two phases can provide information about the phase boundaries at the annealing temperature. aimehq.org
X-ray Parametric Methods: X-ray diffraction is a powerful tool for identifying the crystal structures of the various phases and for precisely determining phase boundaries. aimehq.org By analyzing the diffraction patterns of alloys with different compositions, the phases present in each alloy can be identified. The lattice parameters of the solid solution phases are measured as a function of composition. A discontinuity or change in the slope of the lattice parameter versus composition curve indicates a phase boundary. dtic.mil This method is particularly useful for determining solid solubility limits and can achieve high accuracy, often to within ±0.5 atomic percent. dtic.mil For complex crystal structures, such as the monoclinic α₅(Nb-Rh) phase, advanced extrapolation techniques are used to obtain accurate lattice parameters. aimehq.org
Theoretical Prediction and Assessment of Phase Stability in Nb-Rh Systems
In addition to experimental investigations, theoretical approaches are employed to predict and assess the phase stability in the Nb-Rh system. First-principles calculations, based on quantum mechanics, have become increasingly valuable in predicting the ground states of binary alloys. berkeley.edu These ab initio methods can compute the formation energies of various crystal structures, helping to determine which phases are thermodynamically stable at a given composition. berkeley.edu
The CALPHAD (CALculation of PHAse Diagrams) method is another powerful theoretical tool. cam.ac.uk This approach uses thermodynamic models to describe the Gibbs energy of each phase as a function of temperature and composition. mdpi.com By fitting these models to available experimental data, such as phase boundary information and thermodynamic properties, a self-consistent thermodynamic description of the system can be developed. bham.ac.uk This description can then be used to calculate the phase diagram, including both stable and metastable equilibria. mdpi.com Thermodynamic databases, such as the TCS High Entropy Alloy Database (TCHEA), incorporate assessed data for binary systems like Nb-Rh, enabling the calculation of phase diagrams and property diagrams for multicomponent alloys. engineering-eye.comengineering-eye.com
These theoretical predictions provide valuable guidance for experimental work and can help to resolve discrepancies in experimental data. For instance, theoretical assessments can help to understand the stability of various intermediate phases and predict their homogeneity ranges. mdpi.com
Intermediate Phases and Their Crystallography in the Nb-Rh System
The Nb-Rh binary system is characterized by the formation of several intermediate phases, each with a distinct crystal structure. aimehq.org Early investigations identified a number of new intermediate phases in systems combining niobium or tantalum with rhodium, iridium, palladium, or platinum. iucr.org The crystal structures of these phases were primarily determined from powder X-ray diffraction patterns, with rotating crystal methods used for more complex structures. iucr.org
Subsequent detailed studies of the Nb-Rh system confirmed the existence of nine intermediate phases. aimehq.org The crystallographic data for some of these phases are summarized below.
| Phase Designation | Compositional Range (at. % Rh) | Crystal System | Structure Type | Lattice Parameters (Å) |
|---|---|---|---|---|
| (Nb₀.₈₅Rh₀.₁₅)Rh | ~15 | Orthorhombic | B19-AuCd | a = 2.813, b = 4.808, c = 4.510 iucr.org |
| (Nb₀.₉₆Rh₀.₀₄)Rh | ~50 | Tetragonal | L1₀-AuCu | a = 4.019, c = 3.809 iucr.org |
| (Nb₀.₉₀Rh₀.₁₀)Rh | ~50 | Orthorhombic | α-TaRh | a = 2.827, b = 4.770, c = 13.587 iucr.org |
| (Nb₀.₇₅Rh₀.₂₅)Rh₅ | ~62.5 | Monoclinic | - | - |
| Nb(Rh₀.₉₀Nb₀.₁₀)₃ | ~75 | Hexagonal | VCo₃ | a = 5.483, c = 13.405 iucr.org |
The formation of these intermediate phases is a result of the strong interaction between niobium and rhodium atoms, leading to a significant contraction in atomic volume compared to what would be expected from Vegard's law. iucr.org
Influence of Impurities and Processing Parameters on Phase Formation in Nb-Rh Alloys
The formation and stability of phases in Nb-Rh alloys can be influenced by the presence of impurities and variations in processing parameters. aimehq.org
Impurities: The purity of the starting materials is a critical factor. aimehq.org Common impurities in niobium powder include tantalum, zirconium, oxygen, iron, and titanium. aimehq.org Oxygen, in particular, can be introduced during the arc-melting process, although efforts are made to minimize its pickup. aimehq.org The presence of interstitial impurities, even in small amounts, can potentially stabilize certain phases over others. iucr.org For example, it has been suggested that the TiCu₃-type structure of α-NbPt₃ might be stabilized by minute amounts of interstitial impurities. iucr.org In platinum-rhodium alloys, impurities have been shown to affect high-temperature properties like creep rate and rupture time, which are closely linked to the underlying phase structure and stability. scielo.brscielo.br
Processing Parameters: Processing parameters such as annealing temperature and time, as well as cooling rates, play a significant role in the resulting microstructure and phase constitution. aimehq.orgjst.go.jp Insufficient annealing times can lead to non-equilibrium structures, as diffusion rates at the high temperatures required for homogenization can be slow. iaea.org The cooling rate after annealing is particularly crucial. Rapid quenching is necessary to retain high-temperature phases, while slower cooling can allow for diffusional transformations and the precipitation of new phases. mdpi.com The mechanical history of the alloy, such as cold working prior to annealing, can also influence recrystallization and grain growth, thereby affecting the final microstructure. aimehq.org
Ternary and Higher-Order Systems Involving Nb-Rh (e.g., Nb-Rh-Zr, Hf-Rh)
The addition of a third element to the Nb-Rh binary system creates a ternary system with even more complex phase equilibria. The study of these ternary systems is important for the development of advanced alloys with tailored properties. Thermodynamic databases like TCHEA4 include assessed data for many binary and ternary systems, including those containing Nb and Rh, which can be used to predict phase diagrams in higher-order systems. engineering-eye.comengineering-eye.com
For instance, the substitution of transition metals like Zr, Hf, and Ta for Nb can significantly alter the phase stability. ias.ac.in Studies on related systems, such as Nb-Ir, provide insights into the types of phases that might be expected. aimehq.org The Nb-Ir system also features several intermediate phases, and its phase diagram shows similarities to the Nb-Rh system. aimehq.org Alloying Nb with elements like Zr, Hf, and Mo is a common strategy for improving its properties. nasa.gov The addition of such elements to Nb-Rh alloys would lead to the formation of ternary or even quaternary phases, the stability and crystal structure of which would depend on the composition and temperature. The CALPHAD approach is particularly useful for predicting phase formation in these complex multicomponent systems. arxiv.org
Advanced Material Applications with Academic and Research Focus
Components for Fusion Reactors (e.g., First Mirror Coatings of Rh-Nb/Mo)
In nuclear fusion reactors, metallic mirrors are critical for optical plasma diagnostics and imaging systems. jejunu.ac.kr These mirrors, particularly the "first mirror" (FM) closest to the plasma, must endure a harsh environment of high-energy particles, UV, X-rays, and gamma radiation, which can degrade their optical properties. jejunu.ac.krresearchgate.net While rhodium (Rh) offers excellent reflectivity, its high cost makes large-scale use prohibitive. jejunu.ac.krresearchgate.net Consequently, research has focused on applying thin rhodium films onto more cost-effective substrates like molybdenum (Mo). researchgate.net
A significant challenge in this approach is the difference in thermal expansion between the rhodium coating and the molybdenum substrate, which can lead to poor adhesion and reduced mirror lifespan. researchgate.net To address this, niobium (Nb) has been investigated as an interlayer material. jejunu.ac.krresearchgate.net The thermal expansion coefficient of niobium lies between that of molybdenum and rhodium, helping to mitigate stress and improve adhesion. jejunu.ac.kr
| Parameter | Value | Conditions |
| Niobium Interlayer Thickness | 40 nm | - |
| Rhodium Film Thickness | 140 nm | - |
| Post-Heat Exposure Reflectivity | 70-75% | 200°C for 6 hours |
| Reflectivity Reduction | 10-15% | After heat exposure |
High-Temperature Structural Materials and Refractory Alloys Utilizing Nb-Rh
Niobium-based alloys are prime candidates for high-temperature structural applications in fields like aerospace and nuclear energy due to their high melting point, good ductility, and moderate density. niobium.techresearchgate.net The Nb-Rh binary system is of particular interest for developing advanced refractory alloys. aimehq.org
Detailed studies of the Nb-Rh phase diagram have revealed a complex system with nine intermediate phases, indicating a wide range of potential alloy compositions with distinct properties. aimehq.org The formation of these phases is governed by a series of eutectic, peritectic, and eutectoid reactions. aimehq.org The solubility of rhodium in niobium and vice versa, as well as the transformation temperatures, have been meticulously determined through metallographic and X-ray analysis. aimehq.org This fundamental understanding of the phase relationships is crucial for designing Nb-Rh alloys with specific high-temperature strength and stability characteristics.
Research into the broader category of refractory alloys often includes rhodium as a potential alloying element to enhance properties like oxidation resistance and high-temperature strength. ornl.gov The development of niobium-based superalloys, for instance, relies on the strategic addition of various elements, and the insights gained from the Nb-Rh system contribute to this ongoing research. niobium.tech
Nanostructured Quantum Devices and Superconducting Technologies with Nb-Rh
The field of superconductivity has seen intriguing developments with the exploration of niobium-rhodium alloys. While stable Nb-Rh sigma-phases exhibit superconductivity at around 4 K, research has uncovered a metastable cubic phase in the Nb-Rh system with a significantly higher critical temperature (Tc) of 10.3 K. iaea.org This discovery has spurred further investigation into similar isoelectronic transition-metal alloy systems. iaea.org
Theoretical studies using density functional theory (DFT) have explored the properties of noncentrosymmetric (NCS) superconductors like TaRh2B2 and NbRh2B2. rsc.orgacs.org These materials, which possess a chiral crystal structure, are mechanically stable, ductile, and exhibit notable reflectivity. acs.org The electronic properties are dominated by the d-orbitals of the transition metals near the Fermi level. acs.org Such materials are being investigated for their potential in advanced quantum technologies. rsc.org
Furthermore, high-entropy alloys (HEAs) incorporating niobium and rhodium are emerging as a new class of superconductors. For example, a hexanary HEA, (ScZrNbTa)0.685[RhPd]0.315, demonstrates superconductivity below 7 K and possesses advantageous mechanical properties, such as high Young's and shear moduli, which are superior to conventional NbTi superconductors. osti.gov
| Material | Superconducting Transition Temperature (Tc) | Key Features |
| Metastable Nb-Rh | 10.3 K | Metastable cubic phase. iaea.org |
| NbRh2B2 | - | Noncentrosymmetric, chiral structure. rsc.orgacs.org |
| (ScZrNbTa)0.685[RhPd]0.315 | ~7 K | High-entropy alloy with enhanced mechanical properties. osti.gov |
Catalytic Converters and Industrial Chemical Processes Employing Nb-Rh Catalysts
Niobium oxides are recognized for their role as effective catalyst supports, enhancing the activity and selectivity of various catalytic reactions. d-nb.info When rhodium is supported on niobia (Nb2O5), the resulting catalysts show very high activity and selectivity, particularly in the production of olefins, when compared to traditional alumina-supported systems. d-nb.info
The synergy between niobium and rhodium is also being explored in bimetallic nanocatalysts. For instance, in the context of CO hydrogenation, the presence of rhodium can leverage the carbon chain growth characteristics of other metals like cobalt, leading to increased formation of long-chain hydrocarbons. researchgate.net The reducibility of the second metal can be facilitated by the presence of rhodium. researchgate.net
While direct research on Nb-Rh catalysts for automotive catalytic converters is less documented in the provided sources, the principles of using niobium oxide as a support and the demonstrated activity of Rh/Nb2O5 systems in other hydrocarbon conversion processes suggest their potential applicability. d-nb.info The ability of niobium-based materials to act as catalysts in pollution abatement and hydrocarbon conversion is well-established. d-nb.info
Photovoltaic Materials (e.g., Niobium-Rhodium Alloyed Two-Dimensional Molybdenum Disulfide)
Two-dimensional (2D) materials, such as molybdenum disulfide (MoS2), are being extensively investigated for next-generation photovoltaic applications due to their tunable bandgaps and strong light absorption. diva-portal.orgdiva-portal.org Alloying or doping MoS2 with other elements is a key strategy to optimize its electronic and optical properties for solar cells. diva-portal.org
Ab initio studies have explored the effects of alloying 2D-MoS2 with various transition metals. diva-portal.orgdiva-portal.org While direct alloying with niobium and rhodium as a pair is not the primary focus of the cited research, the study of yttrium-rhodium alloyed 2D-MoS2 shows potential for enhanced light absorption. diva-portal.orgdiva-portal.org This suggests that rhodium, in combination with other elements, can favorably modify the bandgap of MoS2. The bandgap of alloyed 2D-MoS2 can be tuned over a wide range, from 0.51 eV to 2.13 eV, by varying the alloying elements and their concentrations. diva-portal.orgdiva-portal.org
A more direct application involves the use of niobium as a p-type dopant for MoS2. d-nb.infoberkeley.edu Naturally, MoS2 tends to be an n-type semiconductor. researchgate.net By substitutionally doping MoS2 with niobium, which acts as an acceptor, a stable p-type material can be created. d-nb.infoberkeley.edu This is a critical step for creating p-n junctions, the fundamental building block of solar cells. berkeley.edu The development of p-type Nb-doped MoS2 layers is being specifically investigated for improving the back junction of chalcogenide solar cells. d-nb.info
| Material System | Research Focus | Key Finding |
| Y-Rh alloyed 2D-MoS2 | Bandgap tuning for light absorption | Shows potential for greater light absorption under natural light. diva-portal.orgdiva-portal.org |
| Nb-doped MoS2 | p-type doping for solar cell junctions | Niobium acts as an acceptor, creating a p-type semiconductor. d-nb.infoberkeley.edu |
Emerging Research Directions and Future Outlook for Niobium Rhodium Systems
Novel Synthesis Routes for Niobium-Rhodium Nanostructures
The synthesis of materials at the nanoscale is crucial for unlocking unique properties not seen in their bulk counterparts. For niobium-rhodium systems, researchers are moving beyond traditional high-temperature metallurgical techniques to develop more sophisticated methods that allow for precise control over size, shape, and composition. arxiv.orgd-nb.info
Low-temperature, solution-phase chemistry represents a highly promising strategy for producing Nb-Rh nanostructures. arxiv.orgresearchgate.net This bottom-up approach offers pathways to intermetallic nanocrystals and new metastable phases that are inaccessible through conventional means. researchgate.net Methods like the polyol process, which has been used to create size-controlled rhodium nanoparticles acs.org, could be adapted for bimetallic Nb-Rh synthesis. In this method, a polyol acts as both the solvent and a reducing agent, often in the presence of a surfactant to control particle growth and prevent aggregation.
Another versatile technique is the sol-gel method, widely employed for producing metal oxide nanoparticles like niobium pentoxide (Nb₂O₅). mdpi.com This "wet chemical" process involves the hydrolysis and polycondensation of molecular precursors (e.g., metal alkoxides) to form a colloidal suspension (sol) and then a gel-like network. mdpi.com This method could be extended to create highly dispersed Rh-doped niobia nanostructures or composite nanoparticles.
For producing nanostructured intermetallic alloys, mechanical alloying is also a viable route. This solid-state powder processing technique involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill, and it is capable of synthesizing nanomaterials. mdpi.com
These advanced synthesis routes are essential for creating high-surface-area materials, which are critical for applications in catalysis and energy storage. arxiv.orgd-nb.info
Table 1: Comparison of Synthesis Methods for Nanomaterials This table is generated based on general principles of nanomaterial synthesis and is for illustrative purposes.
| Synthesis Method | General Principle | Advantages for Nb-Rh Systems | Potential Challenges |
|---|---|---|---|
| Solution-Phase Synthesis (e.g., Polyol) | Chemical reduction of metal precursors in a high-boiling-point solvent. researchgate.netacs.org | Excellent control over size, shape, and composition; can produce metastable phases. arxiv.orgresearchgate.net | Requires careful control of reaction kinetics; potential for impurities from surfactants. |
| Sol-Gel Method | Formation of a colloidal suspension (sol) and a gel from precursors. mdpi.com | Good for creating homogeneous oxide-based nanostructures (e.g., Rh-doped Nb₂O₅). mdpi.com | Primarily for oxides; requires post-synthesis heat treatment which can lead to particle growth. |
| Mechanical Alloying | Solid-state powder processing via high-energy ball milling. mdpi.com | Simple, solvent-free process for producing intermetallic alloy nanopowders. mdpi.com | Can introduce impurities from milling media; limited control over particle morphology. |
| Thermal Annealing | Heating alloy nanoparticles to induce phase transformation into ordered intermetallics. arxiv.org | Effective for converting alloyed nanoparticles into intermetallic structures. arxiv.org | Risk of particle aggregation and sintering at high temperatures. arxiv.org |
In-Situ Characterization of Dynamic Processes in Nb-Rh Systems
To understand and optimize the performance of niobium-rhodium materials, especially in applications like catalysis, it is vital to observe their behavior under real operating conditions. In-situ and operando spectroscopy techniques are indispensable tools for studying the dynamic structural and chemical transformations that occur during a reaction. mpg.deresearchgate.net
X-ray Absorption Spectroscopy (XAS) is a powerful method for probing the local atomic structure and electronic states of an element. mpg.de Using a specialized in-situ cell, researchers can perform XAS measurements at high pressures and temperatures, tracking changes in the oxidation state and coordination environment of Nb and Rh atoms within a catalyst as it interacts with reactants. d-nb.info
Operando Raman spectroscopy is another key technique, providing vibrational information about molecules on a catalyst's surface. nih.gov For rhodium-based catalysts, techniques like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) have been used to identify surface intermediates during reactions like the reduction of nitric oxide. d-nb.info This method could be applied to Nb-Rh systems to correlate the presence of specific surface species with catalytic activity and selectivity in real-time. d-nb.info
In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is also widely used to characterize the surface acidity of catalysts by monitoring the adsorption of probe molecules like pyridine. yok.gov.trlehigh.edu This is particularly relevant for systems where niobium oxide is used as a support, as its acidic properties can be crucial to the catalytic process. researchgate.net Furthermore, in-situ X-ray total scattering provides atomistic insight into the formation and growth mechanisms of nanoparticles from their chemical precursors. rsc.org By applying these advanced characterization techniques, scientists can build a comprehensive picture of the structure-property relationships that govern the functionality of Nb-Rh materials.
Integration of Advanced Theoretical Models with Experimental Validation for Nb-Rh
The development of new materials is increasingly driven by the integration of computational modeling with experimental synthesis and characterization. researchgate.net This approach accelerates the discovery process by predicting the properties of new compounds and guiding experimental efforts. For the Nb-Rh system, advanced theoretical models play a crucial role in understanding phase stability, electronic structure, and mechanical properties.
First-principles calculations, based on Density Functional Theory (DFT), are used to compute fundamental properties like total energy, electronic density of states, and bonding characteristics. researchgate.net These calculations can predict the stability of different crystal structures and intermetallic phases in the Nb-Rh system. For example, theoretical studies on the related Nb-Ru system have used first-principles methods to investigate elastic properties and predict the stability of the B2 phase, which is relevant for high-temperature shape memory alloys. matec-conferences.org
These computational tools are also essential in the design of complex multi-component materials. In the development of Nb-based superalloys, thermodynamic and kinetic databases, refined using data from ab initio calculations, are used with software like Thermo-Calc and DICTRA to predict phase equilibria and microstructural evolution. researchgate.net
Crucially, the predictions from these theoretical models must be validated by experimental results. For instance, DFT calculations of the interface between niobium and a topological insulator were used to explain the differential conductance spectra observed in experimental measurements. aps.org This iterative loop of prediction, synthesis, and characterization allows for the rapid optimization of material properties, from the superconductivity of quantum materials to the strength of high-temperature alloys.
Exploration of Niobium-Rhodium in Quantum Materials Research
The intersection of niobium and rhodium has proven to be a particularly fertile ground for the discovery of new quantum materials, especially superconductors. byui.edu These materials exhibit quantum mechanical phenomena at a macroscopic scale and are of great interest for next-generation electronics and quantum computing. anl.govaps.org
Research has uncovered a variety of superconducting compounds within the Nb-Rh family. A notable example is the η-carbide Nb₄Rh₂C₁₋δ, a centrosymmetric, cubic superconductor with a transition temperature (Tc) of 9.75 K. arxiv.org Remarkably, this material displays an extremely high upper critical field of approximately 28.5 Tesla, far exceeding its predicted Pauli paramagnetic limit, which points to unconventional superconducting behavior. arxiv.orgethz.ch
Other Nb-Rh systems also exhibit intriguing superconducting properties. Metastable cubic phases in the binary Nb-Rh system, synthesized via rapid cooling, show superconductivity at 10.3 K, significantly higher than the stable sigma-phase. iaea.org Noncentrosymmetric superconductors, which lack a center of inversion in their crystal structure, are of fundamental interest. The chiral compound NbRh₂B₂ is one such material, with a Tc of 7.8 K and evidence of unconventional superconductivity linked to antiferromagnetic spin fluctuations. researchgate.net
Furthermore, niobium and rhodium are key components in novel high-entropy alloy (HEA) superconductors. Pentanary alloys like (ScZrNb)₁₋ₓ[RhPd]ₓ are type-II superconductors with a CsCl-type structure. osti.govacs.org In these HEAs, the superconducting critical temperature can be tuned by varying the composition, reaching as high as 9.3 K. osti.govacs.org The advantageous mechanical properties of these HEA superconductors, such as high strength and ductility, make them promising for practical applications. osti.gov
Table 2: Superconducting Properties of Selected Niobium-Rhodium Compounds
| Compound | Material Class | Superconducting Transition Temperature (Tc) | Key Research Finding | Reference |
|---|---|---|---|---|
| Nb₄Rh₂C₁₋δ | η-Carbide | 9.75 K | Extremely high upper critical field (μ₀Hc2(0) ≈ 28.5 T), violating the Pauli limit. | arxiv.orgethz.ch |
| NbRh₂B₂ | Noncentrosymmetric Chiral Superconductor | 7.8 K | Unconventional superconductivity with antiferromagnetic spin fluctuations. | researchgate.net |
| (ScZrNb)₀.₆₅[RhPd]₀.₃₅ | High-Entropy Alloy (HEA) | ~9.3 K | Tc is tunable with composition; exhibits good ductility. | osti.govacs.org |
| Nb-Rh (metastable) | Metastable Cubic Phase | 10.3 K | Tc is significantly higher than the stable sigma-phase (~4 K). | iaea.org |
| Nb₂₀.₄Rh₅.₇Ge₃.₉ | Ternary σ-Phase | ~1.9 K | Bulk superconductor confirmed by specific heat measurements. | osti.gov |
Development of Novel Niobium-Rhodium Based Catalytic Systems with Enhanced Functionality
The development of advanced catalysts is essential for a sustainable future, impacting everything from clean energy production to pollution control. Combining rhodium, a highly active catalytic metal, with niobium, often in the form of its oxide (niobia, Nb₂O₅), creates synergistic systems with enhanced functionality. researchgate.netniobium.tech
Niobia is not merely an inert carrier but an active component that can significantly modify a catalyst's performance. lehigh.eduresearchgate.net It is known for its strong surface acidity and its ability to promote strong metal-support interactions (SMSI). researchgate.netrsc.org When rhodium nanoparticles are deposited on a niobia support, the SMSI can alter the electronic properties of the rhodium, suppress the chemisorption of certain reactants, and improve catalytic activity and selectivity for reactions like CO₂ hydrogenation. rsc.org
Rhodium-doped niobate nanosheets represent another promising direction. For instance, rhodium-doped calcium niobate nanosheets have demonstrated exceptionally high photocatalytic activity for producing hydrogen from a water/methanol (B129727) mixture, with a quantum efficiency of 65% at 300 nm. researchgate.net The hydrogen production rate was 165 times greater than that of the parent Rh-doped layered oxide, highlighting the dramatic effect of nanostructuring. researchgate.net
The multifunctionality of niobium allows it to act as a dopant, a support, or a promoter, modulating redox properties and increasing the acidity of catalytic systems. researchgate.net This versatility makes Nb-Rh based materials highly attractive for a wide range of catalytic applications, including the oxidation of pollutants, biomass conversion, and the generation of hydrogen. niobium.techmdpi.com Future research will focus on precisely engineering the interface between niobium and rhodium components to maximize these synergistic effects and design next-generation catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
